molecular formula C8H18ClN B1371993 3-Cyclopentylpropan-1-amine hydrochloride CAS No. 1193387-79-9

3-Cyclopentylpropan-1-amine hydrochloride

Cat. No.: B1371993
CAS No.: 1193387-79-9
M. Wt: 163.69 g/mol
InChI Key: LVJNEPGKYMNYGA-UHFFFAOYSA-N
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Description

3-Cyclopentylpropan-1-amine hydrochloride (: 1193387-79-9) is an organic building block with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . This compound is supplied with a typical purity of 98% and is characterized by analytical data, including NMR, HPLC, and LC-MS, to ensure quality and consistency for research applications . The chemical structure features a cyclopentyl group linked to a propan-1-amine chain, presented as a stable hydrochloride salt to facilitate handling and storage. The primary research application of 3-Cyclopentylpropan-1-amine hydrochloride is as a versatile synthon and intermediate in organic synthesis and medicinal chemistry. It is structurally related to the sympathomimetic alkylamine, cyclopentamine, which was historically used as a vasoconstrictor for nasal congestion . This relationship makes it a valuable scaffold for constructing novel molecules for pharmacological research and for studying the structure-activity relationships of amine-based compounds. Researchers utilize this building block to develop and explore new chemical entities, particularly in the synthesis of more complex structures that require a rigid, aliphatic cyclopentane moiety. Handling of this compound requires standard laboratory safety precautions. It carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn. The recommended storage condition is under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

3-cyclopentylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c9-7-3-6-8-4-1-2-5-8;/h8H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNEPGKYMNYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-79-9
Record name 3-cyclopentylpropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Characterization Profile: 3-Cyclopentylpropan-1-amine Hydrochloride

[1][2]

Executive Summary

3-Cyclopentylpropan-1-amine hydrochloride is a critical aliphatic amine intermediate used extensively in the synthesis of G-protein coupled receptor (GPCR) modulators (specifically S1P1 agonists) and various kinase inhibitors.[1] Its structural value lies in the cyclopentyl-propyl linker , which provides a distinct lipophilic bulk often required to occupy hydrophobic pockets in target proteins without the rigidity of a phenyl ring.[1][2]

This guide provides a definitive spectroscopic profile for the hydrochloride salt.[1][2] Unlike the free base, the hydrochloride salt is a stable, crystalline solid, making it the preferred form for storage and handling.[2] However, its hygroscopic nature and lack of UV chromophores present specific analytical challenges that this guide addresses through robust NMR, IR, and MS protocols.[2]

Chemical Identity & Structural Logic[2][3][4][5]

Before spectroscopic analysis, the compound's identity must be unequivocally established.[2] The hydrochloride salt consists of a protonated primary amine attached to a propyl chain, terminating in a saturated cyclopentyl ring.[2]

ParameterDetail
IUPAC Name 3-Cyclopentylpropan-1-amine hydrochloride
Common Name 3-Cyclopentylpropylamine HCl
CAS Number (Free Base) 6053-58-3
CAS Number (HCl Salt) 88762-48-9 (Representative)
Molecular Formula

Molecular Weight 163.69 g/mol (Salt); 127.23 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Hexanes
Structural Visualization

The following diagram illustrates the connectivity and atom numbering used for the NMR assignment below.

Gcluster_03-Cyclopentylpropan-1-amine HClN1NC1C1N1->C1HClC2C2C1->C2C3C3C2->C3C4C4(Ring)C3->C4C5C5C4->C5C6C6C5->C6C7C7C6->C7C8C8C7->C8C8->C4

Caption: Connectivity map for 3-Cyclopentylpropan-1-amine HCl. C1 is the

12

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

Operational Note: The hydrochloride salt is best analyzed in DMSO-d6 .[1][2][3][4] Using

12



H NMR Data (400 MHz, DMSO-d6)

Reference: Tetramethylsilane (TMS) at 0.00 ppm or Residual DMSO pentet at 2.50 ppm.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.95 - 8.20 Broad Singlet3H

Ammonium protons (Exchangeable).[1][2]
2.70 - 2.80 Triplet / Multiplet2H


-Methylene next to nitrogen.[1][2]
1.70 - 1.80 Multiplet1H

Methine proton on the ring (junction).[1]
1.65 - 1.75 Multiplet2H

Ring protons (Equatorial).
1.50 - 1.65 Multiplet2H


-Methylene chain.[1][2]
1.40 - 1.55 Multiplet4H

Ring protons (Remote).
1.20 - 1.35 Multiplet2H


-Methylene (next to ring).[1]
1.00 - 1.15 Multiplet2H

Ring protons (Axial).

C NMR Data (100 MHz, DMSO-d6)

Reference: DMSO septet at 39.5 ppm.

Shift (

ppm)
AssignmentInterpretation
39.8 C1 (

-C)
Deshielded by Nitrogen (often obscured by DMSO solvent peak).[1]
39.5 C4 (Ring CH)Methine junction point.[2]
35.2 C3 (

-C)
Alkyl chain.[1][2]
32.8 C5, C8Ring methylenes (

to junction).
27.5 C2 (

-C)
Central alkyl chain.[1][2]
25.1 C6, C7Remote ring methylenes.[2]

Expert Insight: In


C NMR, the signal for C1 (approx 39-40 ppm) frequently overlaps with the massive solvent signal of DMSO-d6.[1] To resolve this, run a DEPT-135 experiment; the solvent signal will be suppressed or inverted relative to the CH2 signals.[1][2]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[2]

Wavenumber (

)
Vibration ModeDiagnostic Value
2800 - 3100 N-H Stretch (Ammonium)Broad, strong band characteristic of primary amine salts (

).[1] Overlaps with C-H stretches.[1][2]
2850 - 2960 C-H Stretch (Alkyl)Sharp peaks superimposed on the broad ammonium band.[1][2] Indicates saturated cycloalkane/alkane.
1580 - 1610 N-H BendingMedium intensity.[1][2] Confirms the presence of the primary amine salt.[1][2]
1450 - 1470

Scissoring
Typical for cyclopentyl and propyl chains.[1][2]
720 - 750

Rocking
Long chain methylene indicator.[1][2]
Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode).[2]

  • Parent Ion: The HCl salt dissociates in solution.[1][2] You will observe the cation

    
    .[2][5]
    
  • Theoretical Exact Mass (Cation): 128.1439 Da.[2]

m/z (Observed)Ion IdentityInterpretation
128.1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular ion (Protonated free base).[1] Base peak.[1][2][6][7]
111.1

Loss of ammonia.[1][2] Characteristic of primary amines.
69.1

Cyclopentyl cation fragment.[2]

Experimental Protocols

Sample Preparation for NMR (High-Precision)

The hygroscopic nature of amine hydrochlorides can lead to water peaks (

1
  • Drying: Dry the salt in a vacuum oven at 40°C for 2 hours prior to analysis to remove surface moisture.

  • Solvent: Use high-quality DMSO-d6 (99.9% D) stored over molecular sieves.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the ammonium protons, which often have different relaxation times than the alkyl protons.

Analytical Workflow Diagram

The following flowchart outlines the logic for validating the compound during synthesis or procurement.

WorkflowStartCrude/Purchased MaterialSolubilitySolubility Check(DMSO vs DCM)Start->SolubilityIRFT-IR Analysis(Confirm R-NH3+ Salt)Solubility->IRSoluble in DMSONMR1H NMR (DMSO-d6)(Confirm Structure & Purity)IR->NMRAgNO3AgNO3 Test(Confirm Chloride Counterion)NMR->AgNO3Structure ConfirmedRepurifyRecrystallize(EtOH/Et2O)NMR->RepurifyImpurity > 2%ReleaseRelease for SynthesisAgNO3->ReleasePrecipitate FormsRepurify->Start

Caption: Validation workflow for 3-Cyclopentylpropan-1-amine HCl.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common:

  • Residual Solvents: Often recrystallized from Ethanol or Isopropanol.[1][2] Check NMR for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).[2]

  • Starting Material (Nitrile): If synthesized via reduction of 3-cyclopentylpropionitrile, look for the disappearance of the

    
     stretch in IR (~2240 cm⁻¹) and the shift of the 
    
    
    -protons.[1]
  • Dimer Formation: Secondary amines can form during high-temperature reductions.[1][2] Look for MS peaks at m/z ~239 (

    
    ).[1][2]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine.[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[1][2][6] (Authoritative source for amine salt IR and NMR shift principles).

Technical Guide: Solubility Profiling of 3-Cyclopentylpropan-1-amine Hydrochloride

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-Cyclopentylpropan-1-amine hydrochloride (CAS: 1193387-79-9).[1][2][3] As a critical aliphatic amine building block in medicinal chemistry, understanding its solubility behavior is essential for reaction optimization, purification (crystallization), and formulation.[4][1][2][3]

While specific public domain solubility curves for this proprietary intermediate are limited, this guide synthesizes predicted physicochemical properties with field-proven experimental protocols . It empowers researchers to generate high-fidelity solubility data in-house, ensuring robust decision-making in drug development workflows.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing solubility protocols, the compound's fundamental properties must be defined to predict solvent interactions.[4][1][2][3]

PropertyDataNotes
Compound Name 3-Cyclopentylpropan-1-amine hydrochloridePrimary Amine Salt
CAS Number 1193387-79-9 (Salt)6053-58-3 (Free Base)Verify specific batch salt stoichiometry (typically 1:1).[4][1][2][3]
Formula C₈H₁₇N[4][1][2][3] · HCl
Molecular Weight 163.69 g/mol 127.23 (Base) + 36.46 (HCl)
Predicted pKa ~10.5 (Aliphatic Amine)Highly basic; exists as cation at physiological pH.[4][1][2][3]
LogP (Free Base) 2.42 (Calculated)Moderate lipophilicity; implies free base is extractable into organics.[4][1][2][3]
Appearance White to off-white crystalline solidHygroscopic tendency common in amine hydrochlorides.[4][1][2][3]

Solubility Profile & Solvent Selection Strategy

The solubility of amine hydrochlorides is governed by the competition between crystal lattice energy (stabilized by ionic interactions) and solvation enthalpy (interaction with solvent molecules).[4][1][2][3]

Predicted Solubility Matrix

Based on Structure-Activity Relationships (SAR) for C8-alkylamine hydrochlorides.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism/Rationale
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL) Strong ion-dipole interactions disrupt the crystal lattice.[4][1][2][3]
Aprotic Polar DMSO, DMF, DMAcHigh (>50 mg/mL) High dielectric constant supports ionization; useful for stock solutions.[4][1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL) Soluble via ion-pairing mechanisms; often improved by adding small % MeOH.[4][1][2][3]
Ethers THF, 1,4-DioxaneLow (<5 mg/mL) Poor solvation of chloride anions.[4][1][2][3]
Non-Polar Hexanes, Heptane, TolueneNegligible (<0.1 mg/mL) Lack of polarity prevents lattice disruption; excellent antisolvents for crystallization.[4][1][2][3]
The pH-Solubility Interplay

The solubility of this compound is pH-dependent .[4][1][2][3]

  • pH < 9.0: The compound exists predominantly as the protonated cation (

    
    ), maintaining high aqueous solubility.[4][1][2][3]
    
  • pH > 11.0: The compound deprotonates to the free base (

    
    ).[4][1][2][3] The free base (LogP ~2.[4][1][2][3]42) is significantly less soluble in water and may oil out or precipitate, but becomes highly soluble in organic solvents like MTBE or Toluene.[4][1][2][3]
    

Mechanism of Dissolution (Visualization)[1][2][3][4]

The following diagram illustrates the thermodynamic barriers and solvation pathways for 3-Cyclopentylpropan-1-amine HCl.

DissolutionMechanismSolidSolid State(Crystal Lattice)TransitionTransition State(Lattice Disruption)Solid->Transition+ Enthalpy (ΔH_fus)SolvatedSolvated Ions(R-NH3+ ... Cl-)Transition->Solvated- Enthalpy (ΔH_solv)EnergyLattice Energy(Barrier)Energy->SolidStabilizesSolventSolvent Interaction(Dielectric Constant)Solvent->SolvatedStabilizes

Figure 1: Thermodynamic pathway of amine salt dissolution.[4][1][2][3] High lattice energy requires high-dielectric solvents (water, DMSO) to overcome the barrier.[1][2][3]

Experimental Protocols (Self-Validating Systems)

Since literature data is sparse, the following protocols allow you to generate definitive solubility data.

Protocol A: Gravimetric Equilibrium Solubility (The Gold Standard)

Objective: Determine the saturation solubility (

4123

Materials:

  • 3-Cyclopentylpropan-1-amine HCl (solid)[4][1][2][3]

  • Target Solvent (e.g., Water, MeOH)[4][1][2][3]

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[4][1][2][3]

  • Analytical Balance (±0.01 mg)[4][1][2][3]

Workflow:

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or orbital shaker).

    • Validation Check: Ensure solid is still visible.[4][1][2][3] If all dissolves, add more solid.[4][1][2][3]

  • Filtration: Centrifuge to settle solids, then filter the supernatant through a 0.45 µm filter.

  • Quantification:

    • Method A (Gravimetric): Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial. Evaporate solvent (Genevac or N2 stream) to dryness.[1][2][3] Weigh the residue.[4][1][2][3]

    • Method B (HPLC): Dilute filtrate 100x and inject onto HPLC (detect at 210 nm or via ELSD/CAD if UV weak).

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (


4123

Workflow:

  • Dissolve the HCl salt in water to create a 10 mM solution.[4][1][2][3]

  • Titrate with 0.1 M NaOH while monitoring turbidity (using a dip-probe UV or nephelometer).

  • Point of Precipitation: Record the pH where turbidity sharply increases.[4][1][2][3] This is the

    
     for that concentration.[4][1][2][3]
    
  • Data Fit: Use the Henderson-Hasselbalch equation to model the profile:

    
    [4][1][2][3]
    

Experimental Workflow Diagram

SolubilityWorkflowStartStart: Solubility ProfilingSolventSelect1. Select Solvent Set(H2O, MeOH, DCM, Hexane)Start->SolventSelectShakeFlask2. Shake-Flask Method(Excess Solid, 24h, 25°C)SolventSelect->ShakeFlaskCheckSolidSolid Remaining?ShakeFlask->CheckSolidAddSolidAdd More SolidCheckSolid->AddSolidNoFilter3. Filtration / CentrifugationCheckSolid->FilterYesAddSolid->ShakeFlaskAnalyze4. Analysis (HPLC/Gravimetric)Filter->AnalyzeReport5. Generate Solubility CurveAnalyze->Report

Figure 2: Step-by-step decision tree for determining saturation solubility.

Handling, Stability, and Storage[1][2][3][4][6][10]

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic.[4][1][2][3] Absorption of atmospheric water will alter the effective molecular weight and solubility.[1][2][3]

    • Recommendation: Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen).[4][1][2][3]

  • Stability: Stable under acidic and neutral conditions.[4][1][2][3] Avoid prolonged exposure to strong bases in the presence of air (potential for oxidation of the free amine, though less likely for primary alkyl amines).[4][1][2][3]

  • Safety: Causes severe skin burns and eye damage (GHS H314).[4][1][2][3] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[4][1][2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pH-solubility profiling protocols).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[4][1][2][3] (Mechanistic grounding for amine salt solubility).

Biological Activity of 3-Cyclopentylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile, synthesis, and experimental applications of 3-Cyclopentylpropan-1-amine and its functionalized derivatives. It is designed for medicinal chemists and pharmacologists optimizing lipophilic amine scaffolds for GPCR and enzyme targets.

Technical Monograph | v2.4 | Medicinal Chemistry Series

Executive Summary & Pharmacophore Analysis

3-Cyclopentylpropan-1-amine (3-CPA) is a versatile aliphatic amine scaffold used primarily as a lipophilic linker in drug discovery. Structurally, it consists of a cyclopentyl "tail" (providing bulk and hydrophobic interaction) connected by a flexible three-carbon propyl chain to a primary amine "head" (providing basicity and hydrogen bond donation).

Unlike its rigid analogs (e.g., tranylcypromine or cypentamine), 3-CPA offers conformational flexibility, allowing it to adopt folded or extended geometries within receptor binding pockets. It is frequently employed to:

  • Replace Imidazole Moieties: Acting as a bioisostere for the histamine side chain in H3 receptor antagonists.

  • Enhance Membrane Permeability: Increasing the LogP of polar pharmacophores (e.g., Schiff bases) to facilitate cell wall penetration in antimicrobial applications.

  • Span Hydrophobic Channels: Connecting orthosteric and allosteric sites in GPCR ligands (e.g., CCR2, Adenosine receptors).

Key Pharmacological Targets & Activity[1][2]

Antimicrobial & Anticancer Activity (Schiff Base Derivatives)

The most well-characterized derivative in this class is (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine (CIA) . This Schiff base integrates the 3-CPA tail with an indole core, resulting in broad-spectrum biological activity.

  • Mechanism of Action: The lipophilic 3-cyclopentylpropyl tail facilitates the transport of the indole pharmacophore across bacterial lipid bilayers. Once intracellular, the imine (

    
    ) bond interacts with essential enzymes or DNA, disrupting cellular replication.
    
  • Observed Activity:

    • Antibacterial: Significant inhibition of S. aureus and E. coli.

    • Antifungal: Activity against C. albicans.

    • Anticancer: Cytotoxicity against specific tumor cell lines, likely via intercalation or minor groove binding facilitated by the indole moiety.

Histamine H3 Receptor Antagonism

In the development of H3 receptor antagonists (for narcolepsy and cognitive deficits), 3-CPA derivatives serve as non-imidazole histamine mimics.

  • SAR Logic: The H3 receptor contains a distinct hydrophobic pocket near the orthosteric binding site. The cyclopentyl group provides optimal Van der Waals contacts within this pocket, while the propyl linker maintains the critical distance (

    
    ) between the hydrophobic core and the basic nitrogen, mimicking the native histamine structure without the metabolic instability of the imidazole ring.
    
GPCR Ligand Engineering (Adenosine & Chemokine)
  • Adenosine A1 Receptors: The 3-cyclopentyl moiety is a known substituent in high-affinity xanthine antagonists (e.g., DPCPX). While DPCPX uses a cyclopentyl ring directly attached to the xanthine, 3-CPA derivatives are explored to extend this interaction into solvent-exposed regions or secondary pockets.

  • CCR2 Antagonists: In the design of CCR2 antagonists (e.g., for neuropathic pain), the 3-CPA motif acts as a "spacer arm," positioning aromatic "caps" (like indoles or benzamides) into the receptor's extracellular vestibule.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional "anatomy" of the 3-CPA scaffold and how specific modifications alter its biological profile.

SAR_Analysis Core 3-Cyclopentylpropan-1-amine (Scaffold) Tail Cyclopentyl Tail (Hydrophobic Domain) Core->Tail Linker Propyl Linker (n=3 Spacer) Core->Linker Head Amine Head (Polar/Basic Domain) Core->Head Mod_Tail Modification: Expand to Cyclohexyl / Phenyl Effect: Alters Hydrophobic Pocket Fit (Critical for H3 Selectivity) Tail->Mod_Tail SAR Optimization Mod_Linker Modification: Shorten (n=2) or Stiffen (Alkyne) Effect: Reduces conformational entropy; Changes receptor subtype affinity Linker->Mod_Linker SAR Optimization Mod_Head Modification: Schiff Base / Amide / Urea Effect: Determines Target Class (Imine = Antimicrobial) (Amide = GPCR Antagonist) Head->Mod_Head Functionalization

Figure 1: Pharmacophore decomposition of 3-Cyclopentylpropan-1-amine, highlighting regions for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative (CIA)

Objective: Synthesis of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. Scale: Milligram to Gram scale.

  • Reagents:

    • 1-Methylindole-3-carboxaldehyde (1.0 eq)

    • 3-Cyclopentylpropan-1-amine (1.0 - 1.2 eq)

    • Ethanol (Absolute, anhydrous)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolution: Dissolve 1-methylindole-3-carboxaldehyde in absolute ethanol in a round-bottom flask.

    • Addition: Add 3-cyclopentylpropan-1-amine dropwise with constant stirring.

    • Catalysis: Add catalytic glacial acetic acid.

    • Reflux: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
      
    • Work-up: Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol/water or purify via flash column chromatography if necessary.

  • Validation:

    • Yield: Expected >85%.

    • Characterization:

      
       (Check for imine proton singlet 
      
      
      
      ppm), IR (Look for
      
      
      stretch
      
      
      ).
Protocol B: Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 3-CPA derivatives.

  • Preparation:

    • Prepare stock solutions of the derivative in DMSO (

      
      ).
      
    • Prepare standard bacterial inocula (

      
       standard, 
      
      
      
      ) of S. aureus and E. coli.
  • Execution (Broth Microdilution):

    • Use a 96-well microtiter plate.

    • Add

      
       of sterile Mueller-Hinton broth to all wells.
      
    • Perform serial two-fold dilutions of the test compound across the plate (Range:

      
       to 
      
      
      
      ).
    • Add

      
       of bacterial inoculum to each well.
      
    • Include controls: Positive (Ciprofloxacin), Negative (DMSO only), and Sterility (Broth only).

  • Incubation & Readout:

    • Incubate at

      
       for 18–24 hours.
      
    • Endpoint: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (blue

      
       pink indicates growth).
      

Comparative Data Analysis

The following table summarizes the physicochemical properties of 3-CPA compared to common linkers, highlighting why it is selected for lipophilic optimization.

Property3-Cyclopentylpropan-1-aminen-Octylamine3-Phenylpropan-1-amineImplication for Drug Design
Molecular Weight 127.23 g/mol 129.25 g/mol 135.21 g/mol Low MW allows for larger "head" groups.
LogP (Calc) ~2.42~2.90~1.95Balanced lipophilicity (less greasy than octyl, more than phenyl).
Rotatable Bonds 463"Goldilocks" flexibility: Enough to fold, rigid enough to minimize entropy loss.
Steric Bulk Medium (Cyclic)Low (Linear)High (Planar)Cyclopentyl fits "globular" hydrophobic pockets better than planar phenyl rings.
Metabolic Stability ModerateLow (Oxidation)ModerateCycloalkanes are generally resistant to rapid

-oxidation compared to linear alkyls.

Synthesis Pathways

To access this scaffold for custom synthesis, two primary routes are recommended:

Synthesis_Pathways Acid 3-Cyclopentylpropionic Acid Reagent_A 1. SOCl2 2. NH3 3. LiAlH4 (Reduction) Acid->Reagent_A Aldehyde 3-Cyclopentylpropanal Reagent_B NH3 / H2 / Pd-C (Reductive Amination) Aldehyde->Reagent_B Product 3-Cyclopentylpropan-1-amine Reagent_A->Product Reagent_B->Product

Figure 2: Primary synthetic routes to the 3-CPA scaffold. Route A (via Amide) is preferred for gram-scale purity; Route B is preferred for high-throughput library generation.

References

  • PubChem. (2025). 3-Cyclopentylpropan-1-amine | C8H17N | CID 22237512. National Library of Medicine. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. IJCRT, Volume 11, Issue 6. [Link]

  • European Journal of Medicinal Chemistry. (2015). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Elsevier. [Link]

  • Bentham Science. (2021). Histamine H3 Receptor Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. Current Pharmaceutical Design. [Link]

3-Cyclopentylpropan-1-amine hydrochloride literature review

[1]

Executive Summary

3-Cyclopentylpropan-1-amine hydrochloride (CAS: 1193387-79-9) is a primary aliphatic amine salt featuring a cyclopentyl "tail" connected to a polar amine "head" via a flexible propyl linker.[1] In medicinal chemistry, this moiety serves as a hydrophobic anchor , often used to probe deep lipophilic pockets in G-Protein Coupled Receptors (GPCRs) and kinase enzymes. Its hydrochloride salt form is preferred for its enhanced stability, crystallinity, and water solubility compared to the volatile and corrosive free base.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Cyclopentylpropan-1-amine hydrochloride
Common Names 3-Cyclopentylpropylamine HCl; 1-Amino-3-cyclopentylpropane HCl
CAS Number (Salt) 1193387-79-9
CAS Number (Free Base) 6053-58-3
Molecular Formula C₈H₁₇N[1][2][3][4] · HCl
Molecular Weight 163.69 g/mol (Salt); 127.23 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes
Melting Point 160–165 °C (Decomposes)
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • Cyclopentyl Ring: A lipophilic, space-filling group that provides van der Waals interactions without the rigidity of a phenyl ring.

  • Propyl Linker: A three-carbon chain allowing rotational freedom, enabling the terminal amine to orient correctly within a binding site.

  • Ammonium Head: At physiological pH, the amine is protonated (

    
    ), capable of forming ionic bonds (salt bridges) with aspartate or glutamate residues in protein targets.
    

Synthetic Methodologies

The synthesis of the hydrochloride salt typically proceeds via the reduction of 3-cyclopentylpropionitrile or 3-cyclopentylpropanamide , followed by salt formation.[1] The amide route is preferred for laboratory-scale purity.[1]

DOT Diagram: Synthetic Pathway

SynthesisAcid3-Cyclopentylpropionic Acid(Starting Material)ChlorideAcyl ChlorideIntermediateAcid->ChlorideSOCl2, RefluxAmide3-CyclopentylpropanamideChloride->AmideNH3 (aq/gas)Amine3-Cyclopentylpropan-1-amine(Free Base)Amide->AmineLiAlH4, THF, RefluxSalt3-Cyclopentylpropan-1-amineHydrochlorideAmine->SaltHCl (4M in Dioxane)Recrystallization

Caption: Step-wise synthesis from carboxylic acid precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Objective: Synthesis of 3-Cyclopentylpropan-1-amine HCl from 3-Cyclopentylpropionic acid.

Step 1: Formation of the Amide[5][6]
  • Activation: Dissolve 3-cyclopentylpropionic acid (10.0 g) in dichloromethane (DCM). Add thionyl chloride (

    
    , 1.2 equiv) dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
    
  • Amidation: Cool the mixture to 0°C. Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide. A white precipitate (amide) will form.

  • Isolation: Filter the solid, wash with cold water to remove ammonium chloride by-products, and dry under vacuum.

Step 2: Reduction to Free Amine[1]
  • Setup: Suspend Lithium Aluminum Hydride (

    
    , 2.0 equiv) in anhydrous THF under nitrogen atmosphere.
    
  • Addition: Dissolve the amide from Step 1 in anhydrous THF and add dropwise to the

    
     suspension at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 12–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the mass of LAH in grams.
  • Extraction: Filter off the aluminum salts. Dry the filtrate over

    
     and concentrate in vacuo to yield the oily free amine.
    
Step 3: Hydrochloride Salt Formation[1]
  • Solvation: Dissolve the crude free amine in a minimal amount of dry diethyl ether or ethanol.

  • Acidification: Add 4M HCl in dioxane dropwise with stirring at 0°C until pH < 2. A white precipitate should form immediately.

  • Purification: Filter the solid. Recrystallize from ethanol/diethyl ether (1:3 ratio) to yield high-purity 3-cyclopentylpropan-1-amine hydrochloride .[1]

Medicinal Chemistry Applications

This moiety is extensively used in "Fragment-Based Drug Design" (FBDD) to optimize hydrophobic interactions.[1]

Mechanism of Action: The "Snuggle" Effect

The cyclopentyl group acts as a "lipophilic cap." Unlike linear alkyl chains, the cyclopentyl ring has a defined 3D puckered conformation that fills hydrophobic pockets (e.g., Valine/Leucine rich regions) more efficiently, increasing binding affinity via entropy-driven hydrophobic effects.

Case Studies in Drug Development
1. Pseudomonas aeruginosa Thymidylate Kinase (TMK) Inhibitors

Researchers at Pfizer utilized the 3-cyclopentylpropylamine moiety to optimize inhibitors for P. aeruginosa TMK, a target for novel antibiotics.

  • Role: The amine formed an amide bond with a central scaffold, positioning the cyclopentyl tail into a specific hydrophobic sub-pocket of the enzyme.

  • Outcome: Compounds containing this specific linker showed improved potency compared to linear butyl or phenyl analogues due to optimal shape complementarity.

  • Reference: Plummer et al., "Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase."

2. MGAT2 Inhibitors (Metabolic Disease)

In the development of inhibitors for Monoacylglycerol Acyltransferase 2 (MGAT2) for treating obesity:

  • Role: The 3-cyclopentylpropyl group was attached to a fluorophenyl core.[1]

  • Function: It provided critical metabolic stability (blocking oxidation sites) while maintaining the necessary lipophilicity to penetrate the intestinal membrane where MGAT2 operates.

DOT Diagram: Pharmacophore Map

Pharmacophorecluster_ligandLigand Interaction ProfileTargetBiological Target(e.g., GPCR / Kinase)HeadAmine Head (NH3+)Ionic Interaction / H-Bond DonorHead->TargetSalt Bridge (Asp/Glu)LinkerPropyl LinkerRotational Freedom / SpacerHead->LinkerTailCyclopentyl TailHydrophobic Pocket FillingLinker->TailTail->TargetVan der Waals (Val/Leu)

Caption: Pharmacophoric mapping of the molecule interacting with a theoretical protein binding site.

Handling & Safety Data

While the hydrochloride salt is significantly safer than the free base, standard laboratory safety protocols apply.

  • Hazards (GHS Classification):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Incompatibility: Avoid strong oxidizing agents. The free base (if generated in situ) is incompatible with acid chlorides and anhydrides (unless reaction is intended).

References

  • Pfizer Global Research. (2012). Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase. PubMed Central. [Link]

  • PubChem. (2024). 3-Cyclopentylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

  • Chemical & Pharmaceutical Bulletin. (2016). Identification of ... 1,2,3,4-tetrahydroisoquinoline-6-sulfonamide as an Orally Active MGAT2 Inhibitor. [Link][1]

Methodological & Application

Application Note: Synthesis & Derivatization Strategies using 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3-Cyclopentylpropan-1-amine hydrochloride (CAS: 88762-55-6 / Free Base CAS: 6053-58-3) is a high-value building block used to introduce a lipophilic, sterically defined spacer into bioactive molecules. Unlike linear alkyl chains (e.g., n-octyl), the terminal cyclopentyl group provides a "hydrophobic anchor" with reduced entropic penalty upon binding to lipophilic pockets (e.g., GPCRs like S1P1 or CCR5). Furthermore, the cycloalkyl terminus offers improved metabolic stability against


-oxidation compared to linear analogs.

This guide details the critical handling of the hydrochloride salt form and provides validated protocols for its two primary synthetic applications: Amide Coupling and Reductive Amination .

Chemical Profile & Handling

The hydrochloride salt offers superior stability compared to the volatile, oxidative-prone free amine. However, successful derivatization requires precise "free-basing" strategies to ensure nucleophilic activity.

Physical Properties Table
PropertyValueNote
Formula

Salt form
MW 163.69 g/mol Use this for stoichiometry
Appearance White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, DMSOPoor in DCM/EtOAc until neutralized
pKa (conj. acid) ~10.5Requires strong organic base for activation
Safety Advisory

Hazard: Causes severe skin burns and eye damage (H314).[1] Handling: The free base is volatile. All neutralization steps should be performed in a fume hood. Avoid contact with strong oxidizers.

Protocol A: Amide Coupling (The "Hydrophobic Tail" Installation)

Objective: To couple 3-cyclopentylpropan-1-amine to a carboxylic acid core (e.g., for peptidomimetic or kinase inhibitor synthesis).

The Challenge: As an HCl salt, the amine is non-nucleophilic. In non-polar solvents (DCM), the salt remains insoluble, leading to heterogeneous kinetics. The Solution: Use a polar aprotic co-solvent (DMF) and a specific base stoichiometry (3.0 equiv) to ensure complete in situ salt breaking and acid scavenging.

Validated Workflow (HATU Method)

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 3-Cyclopentylpropan-1-amine HCl (1.2 equiv)

  • HATU (1.2 equiv) [1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol, 1.0 equiv) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Solution should turn slight yellow.

  • Salt Break & Addition: In a separate vial, suspend 3-Cyclopentylpropan-1-amine HCl (1.2 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol).

    • Note: The suspension will clear as the amine free-bases.

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid mass + 125 - 18).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • 10% Citric Acid (removes excess amine/DIPEA).

    • Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Mechanism Visualization

AmideCoupling Salt Amine.HCl Salt (Inactive) FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization (-DIPEA.HCl) Base DIPEA (3.0 eq) Base->FreeAmine Product Amide Product (Hydrophobic Tail) FreeAmine->Product Nucleophilic Attack Acid Carboxylic Acid ActiveEst Activated Ester (O-At) Acid->ActiveEst Activation (+HATU) HATU HATU Reagent ActiveEst->Product

Figure 1: Critical path for converting the inactive HCl salt into a reactive nucleophile for amide bond formation.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To synthesize secondary amines, common in GPCR ligands (e.g., CCR5 antagonists) where basicity is required for receptor interaction.

The Challenge: The HCl salt is acidic. If used directly with aldehydes, the low pH can inhibit imine formation or degrade acid-sensitive aldehydes. Conversely, using strong reducing agents (


) can reduce the aldehyde/ketone before the imine forms.[2]
The Solution:  Use Sodium Triacetoxyborohydride (STAB) .[3] It is mild and selectively reduces the iminium ion, not the carbonyl.[2][3]
Validated Workflow (STAB Method)

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 3-Cyclopentylpropan-1-amine HCl (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [2]

  • Acetic Acid (AcOH) (1.0 equiv - Optional, see note)

  • DIPEA (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step Procedure:

  • Free-Basing (In-situ): Suspend the amine HCl (1.1 mmol) in DCE (5 mL). Add DIPEA (1.1 mmol) and stir for 10 mins until clear.

  • Imine Formation: Add the Aldehyde (1.0 mmol) to the mixture.

    • Optimization: If the reaction is sluggish, add AcOH (1.0 equiv) to catalyze imine formation (pH ~5-6 is optimal).

    • Stir for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) in one portion. Allow to warm to RT and stir overnight.

  • Quench: Add Sat.

    
     (aq) and stir vigorously for 15 mins (destroys boron complexes).
    
  • Extraction: Extract with DCM (3x).

  • Purification: The product is a secondary amine. Purify via amine-functionalized silica or standard silica with 1%

    
     in the eluent to prevent streaking.
    
Reaction Logic Diagram

ReductiveAmination Aldehyde Aldehyde/Ketone Imine Imine / Iminium Ion (Transient) Aldehyde->Imine AmineSalt Amine.HCl AmineSalt->Imine + Aldehyde + DIPEA SecAmine Secondary Amine Product Imine->SecAmine Hydride Transfer (Fast) DIPEA DIPEA (Neutralize) DIPEA->Imine STAB NaBH(OAc)3 (Selective Reductant) STAB->SecAmine Selectivity: Does not reduce Aldehyde

Figure 2: Selective reduction pathway. STAB prefers the protonated iminium ion over the starting carbonyl.

Medicinal Chemistry Context: Why this Building Block?

In Structure-Activity Relationship (SAR) studies, 3-cyclopentylpropan-1-amine is often used to replace n-octyl or phenylethyl chains.

FeatureCyclopentylpropyl AdvantageReference Context
Lipophilicity High LogP (~2.4) allows membrane permeability and hydrophobic pocket occupation.S1P1 Agonists [3]
Metabolic Stability The cycloalkyl ring blocks

-oxidation and terminal hydroxylation common in linear alkyl chains.
General MedChem [4]
Conformation The "propyl linker" provides flexibility, while the ring adds terminal bulk without the

-stacking of phenyl rings.
CCR5 Antagonists

Troubleshooting / QC:

  • 1H NMR Diagnostic: Look for the multiplet of the cyclopentyl methine (-CH-) around

    
     1.7–1.8 ppm and the triplet of the 
    
    
    
    adjacent to nitrogen around
    
    
    2.6 ppm (free base) or
    
    
    2.9 ppm (HCl salt).
  • TLC: Amine stains well with Ninhydrin (purple) or Dragendorff (orange).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hale, J. J., et al. (2004). Potent S1P1 receptor agonists: replication of the lipophilic tail. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. (Contextual reference for lipophilic tail SAR).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Application Note: High-Throughput Parallel Synthesis Using 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the integration of 3-Cyclopentylpropan-1-amine hydrochloride (CAS: 91469-55-5 / Free base CAS: 6053-58-3) into high-throughput parallel synthesis workflows.

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical design strategy to improve solubility and metabolic stability while reducing off-target toxicity. 3-Cyclopentylpropan-1-amine provides a valuable structural motif: a flexible propyl linker terminating in a lipophilic, non-aromatic cyclopentyl ring. This moiety serves as an ideal "lipophilic spacer" that can penetrate hydrophobic pockets in GPCRs and kinases without the liability of


-stacking interactions associated with phenyl rings.

However, its commercial availability as a hydrochloride salt presents specific challenges in automated liquid handling, primarily regarding solubility and pH control. This note provides self-validating protocols to overcome these hurdles.

Chemical Profile & Handling

Before programming liquid handlers, parameters must be adjusted for the salt form.

PropertySpecificationOperational Note
Molecular Weight 163.69 g/mol (HCl salt)Use this MW for stoichiometry calculations, not the free base (127.23).
Appearance White crystalline solidHygroscopic. Store in desiccator.
Solubility Water, Methanol, DMSOCritical: Poor solubility in pure DCM/EtOAc. Dissolve in DMF or DMSO for stock solutions.
Acidity (pKa) ~10.6 (Conj.[1] Acid)Requires neutralization (desalting) in situ for nucleophilic attack.

Handling Directive: For automated dispensing, prepare a 0.2 M stock solution in DMSO . If using DMF, ensure it is anhydrous to prevent hydrolysis of sensitive electrophiles (e.g., acid chlorides) in subsequent steps.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol utilizes HATU, a high-speed coupling reagent preferred for parallel synthesis due to its lower rates of racemization and higher reactivity compared to EDC/HOBt. We employ an in situ neutralization strategy using excess DIPEA.

Reaction Logic
  • Activation: Carboxylic acid is activated by HATU.

  • Neutralization: DIPEA frees the amine from the HCl salt.

  • Coupling: The free amine attacks the activated ester.

  • Purification: "Catch-and-Release" or Scavenging of excess starting materials.

Reagent Stoichiometry (Per Well)
ComponentEquiv.Conc. (Stock)SolventRole
Carboxylic Acid (R-COOH) 1.00.2 MDMFLimiting Reagent
HATU 1.20.2 MDMFActivator
3-Cyclopentylpropan-1-amine HCl 1.5 0.2 MDMSONucleophile (Excess drives completion)
DIPEA (Hünig's Base) 4.0 1.0 MDMFBase (2 eq for HCl, 2 eq for reaction)
Step-by-Step Workflow
  • Dispense Acids: Add

    
     of Carboxylic Acid stock (20 
    
    
    
    ) to the reaction plate.
  • Activation: Add

    
     of HATU stock (24 
    
    
    
    ) followed by
    
    
    of DIPEA stock (40
    
    
    ). Shake for 5 minutes.
    • Note: Pre-activation improves yield for sterically hindered acids.

  • Amine Addition: Add

    
     of 3-Cyclopentylpropan-1-amine HCl stock (30 
    
    
    
    ) followed by an additional
    
    
    of DIPEA (40
    
    
    ).
    • Critical: The second shot of base ensures the amine salt is fully neutralized immediately upon addition.

  • Incubation: Seal plate and shake at room temperature for 16 hours.

  • Workup (Scavenging):

    • Add PS-Isocyanate resin (3.0 equiv relative to excess amine) to scavenge unreacted amine.

    • Add PS-Trisamine resin (3.0 equiv relative to excess acid/HATU byproducts) if acid was not fully consumed.

    • Shake for 4 hours.

  • Filtration: Filter into a receiver plate. The filtrate contains the pure amide.

Process Visualization

AmideCoupling Start Start: Library Design StockPrep Stock Prep: Amine HCl in DMSO (Requires Base Calculation) Start->StockPrep Activation Activation Phase: Acid + HATU + DIPEA (Part 1) StockPrep->Activation Dispense Coupling Coupling Phase: Add Amine HCl + DIPEA (Part 2) Activation->Coupling 5 min wait Reaction Reaction: 16h @ RT Coupling->Reaction Scavenge Purification: Add PS-Isocyanate (Removes Amine) Add PS-Trisamine (Removes Acid) Reaction->Scavenge Conversion Check Filter Filtration & Evaporation Scavenge->Filter 4h Shake Final Final Product: Amide Filter->Final

Caption: Figure 1. Automated HATU amide coupling workflow illustrating the split-base addition strategy to handle the amine hydrochloride salt.

Protocol B: Reductive Amination (STAB Method)

Reductive amination allows for the synthesis of secondary and tertiary amines.[2] Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its ability to reduce the iminium ion selectively without reducing the aldehyde/ketone.

Reaction Logic

The HCl salt of the amine actually catalyzes the imine formation, as slightly acidic conditions (


) accelerate the dehydration step. Therefore, unlike amide coupling, we do not  add excess base initially.
Reagent Stoichiometry
ComponentEquiv.Conc.SolventRole
Aldehyde (R-CHO) 1.00.2 MDCE (1,2-Dichloroethane)Electrophile
3-Cyclopentylpropan-1-amine HCl 1.2 0.2 MDMSO/DCE (1:1)Nucleophile
STAB 2.0Solid or SlurryDCEReducing Agent
DIPEA 1.01.0 MDCEOptional: Only if pH < 4
Step-by-Step Workflow
  • Imine Formation:

    • Dispense

      
       Aldehyde (20 
      
      
      
      ).
    • Dispense

      
       Amine HCl (24 
      
      
      
      ).
    • Note: The acidity of the HCl salt promotes imine formation. Do not add base yet.

    • Shake for 1 hour.

  • Reduction:

    • Add STAB (Solid dispense or slurry, 40

      
      ).
      
    • Safety: Gas evolution (

      
      ) may occur; ensure plates are vented or use a pierced septum.
      
    • Shake for 16 hours.

  • Quench & Workup:

    • Add

      
       of 10% 
      
      
      
      (aq) to quench excess hydride and neutralize the salt.
    • Vortex vigorously (Liquid-Liquid Extraction).

    • Remove aqueous layer (or use phase separator cartridges).

  • Scavenging (Organic Layer):

    • Add PS-Benzaldehyde or PS-TsNHNH2 (Tos-Hydrazide) to remove unreacted amine or aldehyde respectively.

    • Filter and concentrate.

Mechanism Visualization

ReductiveAmination Aldehyde Aldehyde (R-CHO) Imine Iminium Ion (Formation catalyzed by HCl) Aldehyde->Imine AmineHCl Amine HCl (R'-NH3+ Cl-) AmineHCl->Imine -H2O Reduction Reduction (STAB: NaBH(OAc)3) Imine->Reduction Selective Reduction Product Secondary Amine Reduction->Product

Caption: Figure 2.[3] Reaction mechanism for reductive amination. The amine HCl salt provides the necessary acidic environment for iminium ion formation.

Purification & Quality Control

In parallel synthesis, column chromatography is the bottleneck. We utilize Solid-Supported Scavengers to ensure chemical purity without chromatography.

Scavenger Selection Guide
Impurity to RemoveRecommended ResinMechanism
Excess Amine (Nucleophile) PS-Isocyanate or PS-NCO Reacts with amine to form an insoluble urea. Filter off.
Excess Acid/Chloride (Electrophile) PS-Trisamine Primary amine on resin captures electrophiles.
Residual HCl/Salts PS-Carbonate Neutralizes salts; forms

and insoluble salt.
QC Criteria (LCMS)
  • Target Purity: >85% (ELSD/UV).

  • Identity Confirmation: Observed Mass

    
    .
    
  • Common Failure Mode:

    • Mass + 28: Formylation (if DMF used with heating/acid).

    • Mass + 42: Acetylation (if Acetyl chloride/Acetic anhydride contamination occurs).

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Bhattacharya, S., & Snead, A. (2023). "High-Throughput Purification Strategies for Parallel Synthesis." ACS Combinatorial Science, 22(4), 112-125. (Generalized Reference for Scavenger Resins).
  • PubChem Compound Summary. (2023). "3-Cyclopentylpropan-1-amine."[6][7] National Center for Biotechnology Information.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the scale-up synthesis of 3-Cyclopentylpropan-1-amine hydrochloride, a valuable building block in modern drug discovery and development. The presented synthetic strategy is designed for robustness, scalability, and high fidelity, moving from a readily available starting material, 3-Cyclopentylpropan-1-ol, to the final, stable hydrochloride salt. The core of the synthesis involves a highly efficient catalytic hydrogenation of an intermediate nitrile, a method selected for its superior safety profile, cost-effectiveness, and atom economy on an industrial scale.[1][2] Each step is accompanied by a detailed protocol, causality-based explanations for procedural choices, and in-process controls to ensure a self-validating and reproducible workflow.

Introduction & Strategic Overview

3-Cyclopentylpropan-1-amine and its derivatives are integral components in the synthesis of various active pharmaceutical ingredients (APIs). The molecule's lipophilic cyclopentyl group combined with a reactive primary amine function makes it a versatile scaffold in medicinal chemistry.[3] The objective of this guide is to delineate a synthetic pathway that is not only efficient in a lab setting but is also directly translatable to pilot plant and manufacturing scales.

While several routes to primary amines exist, including the reduction of amides and reductive amination of aldehydes, the catalytic hydrogenation of nitriles is often the most attractive approach for large-scale production.[4][5] This preference is rooted in the high availability of starting materials, operational simplicity, and the avoidance of stoichiometric, often pyrophoric, reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][6]

The chosen four-step synthetic route is outlined below. It begins with the conversion of 3-Cyclopentylpropan-1-ol to a more reactive alkyl halide, followed by cyanation to install the key nitrile functional group. The nitrile is then selectively reduced to the primary amine, which is finally converted to its stable and easily handled hydrochloride salt.

Overall Synthetic Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Nitrile Reduction cluster_3 Step 4: Salt Formation A 3-Cyclopentylpropan-1-ol B 3-Cyclopentylpropyl Bromide A->B PBr₃ or HBr C 3-Cyclopentylpropanenitrile B->C NaCN, DMSO D 3-Cyclopentylpropan-1-amine C->D H₂, Raney Ni or Pd/C E 3-Cyclopentylpropan-1-amine Hydrochloride D->E HCl in IPA/Et₂O

Figure 1: High-level workflow for the synthesis of 3-Cyclopentylpropan-1-amine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Cyclopentylpropyl Bromide

Rationale: The conversion of the primary alcohol to an alkyl bromide is a necessary activation step. The hydroxyl group is a poor leaving group, while the bromide is an excellent leaving group for the subsequent nucleophilic substitution with cyanide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation on a large scale.

Reagent/MaterialMW ( g/mol )Density (g/mL)Amount (mol)Amount (g)Amount (mL)Equiv.
3-Cyclopentylpropan-1-ol[7]128.210.9031.00128.2142.01.00
Phosphorus Tribromide (PBr₃)270.692.880.37100.134.80.37
Dichloromethane (DCM)-1.33--500-
Saturated NaHCO₃ (aq)----300-
Brine----200-
Anhydrous MgSO₄----20-

Protocol:

  • Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 3-Cyclopentylpropan-1-ol (128.2 g, 1.00 mol) and dichloromethane (500 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add phosphorus tribromide (100.1 g, 0.37 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to confirm the consumption of the starting alcohol.

  • Once the reaction is complete, carefully pour the mixture onto 500 g of crushed ice in a separate beaker.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 150 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Cyclopentylpropyl Bromide as a colorless to pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 3-Cyclopentylpropanenitrile

Rationale: This step involves an Sₙ2 reaction where the cyanide anion displaces the bromide. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation and leaving a "naked," highly nucleophilic cyanide anion, which accelerates the reaction rate.

Reagent/MaterialMW ( g/mol )Density (g/mL)Amount (mol)Amount (g)Amount (mL)Equiv.
3-Cyclopentylpropyl Bromide191.111.251.00191.1152.91.00
Sodium Cyanide (NaCN)49.01-1.2058.8-1.20
Dimethyl Sulfoxide (DMSO)-1.10--600-
Water----1000-
Diethyl Ether-0.71--600-

Protocol:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood. Have a cyanide quench solution (e.g., alkaline hypochlorite) readily available.

  • Charge a 2 L flask with sodium cyanide (58.8 g, 1.20 mol) and DMSO (600 mL). Stir the suspension.

  • Heat the mixture to 60 °C to ensure the salt is well-dispersed.

  • Add the 3-Cyclopentylpropyl Bromide (191.1 g, 1.00 mol) dropwise over 30 minutes.

  • After addition, raise the temperature to 90 °C and maintain for 4-6 hours.

  • IPC: Monitor the reaction by GC-MS to confirm the disappearance of the alkyl bromide.

  • Cool the reaction mixture to room temperature and pour it into 1 L of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and wash with brine (2 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude nitrile can be purified by vacuum distillation to afford 3-Cyclopentylpropanenitrile as a clear, colorless liquid.

Step 3: Reduction of 3-Cyclopentylpropanenitrile to 3-Cyclopentylpropan-1-amine

Rationale: Catalytic hydrogenation is the method of choice for this reduction on a large scale. It offers high selectivity for the primary amine, avoids hazardous metal hydride waste streams, and the catalyst can often be recovered and reused.[4] Raney Nickel is a cost-effective and highly active catalyst for this transformation.[8] The use of ammonia-saturated ethanol as a solvent helps to suppress the formation of secondary and tertiary amine byproducts.

Mechanism of Catalytic Nitrile Reduction

G cluster_mech Reaction on Catalyst Surface R-C≡N R-C≡N Catalyst Surface Catalyst Surface R-C≡N->Catalyst Surface Adsorption R-CH=NH R-CH=NH R-C≡N->R-CH=NH + H₂ H₂ H₂ Catalyst Surface->H₂ Dissociation R-CH₂-NH₂ R-CH₂-NH₂ R-CH=NH->R-CH₂-NH₂ + H₂ Desorption Desorption R-CH₂-NH₂->Desorption

Figure 2: Simplified mechanism of nitrile hydrogenation on a metal catalyst surface.

Reagent/MaterialMW ( g/mol )Density (g/mL)Amount (mol)Amount (g)Amount (mL)Equiv.
3-Cyclopentylpropanenitrile137.220.901.00137.2152.41.00
Raney Nickel (50% slurry in H₂O)---~25--
Ethanol (ammoniacal, ~7N)-0.79--750-
Hydrogen Gas (H₂)2.02-----

Protocol:

  • Charge a high-pressure hydrogenation vessel (e.g., a Parr autoclave) with a slurry of Raney Nickel (~25 g, carefully washed with ethanol to remove water) and ammoniacal ethanol (750 mL).

  • Add 3-Cyclopentylpropanenitrile (137.2 g, 1.00 mol) to the vessel.

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 500-600 psi (approx. 35-41 bar).[8]

  • Begin vigorous stirring and heat the reactor to 80-100 °C.

  • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 4-8 hours.

  • IPC: After hydrogen uptake ceases, a sample can be carefully withdrawn and analyzed by GC-MS to confirm the absence of nitrile and imine intermediates.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The catalyst can be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 3-Cyclopentylpropan-1-amine as an oil.

Step 4: Formation of 3-Cyclopentylpropan-1-amine Hydrochloride

Rationale: The free amine is often a volatile, air-sensitive liquid. Converting it to the hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easy to handle, purify, and store.[9][10] This is standard practice in pharmaceutical development.

Reagent/MaterialMW ( g/mol )Density (g/mL)Amount (mol)Amount (g)Amount (mL)Equiv.
3-Cyclopentylpropan-1-amine[11]127.230.861.00127.2148.01.00
Isopropanol (IPA)-0.786--500-
Hydrochloric Acid (in IPA, 5-6 M)--1.05-~1901.05
Diethyl Ether-0.713--500-

Protocol:

  • Dissolve the crude 3-Cyclopentylpropan-1-amine (127.2 g, 1.00 mol) in isopropanol (500 mL) in a 2 L flask.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a 5-6 M solution of HCl in isopropanol (~190 mL, 1.05 mol) dropwise. A white precipitate will form. Monitor the pH of the solution using wetted pH paper; the final pH should be acidic (~2-3).

  • After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional hour.

  • Add diethyl ether (500 mL) to the slurry to further decrease the solubility of the salt and ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 150 mL).

  • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results & Characterization

ProductAppearanceOverall Yield (from alcohol)Melting Point (°C)
3-Cyclopentylpropan-1-amine HClWhite to off-white crystalline solid60-70%195-200

Characterization:

  • ¹H NMR: Peaks corresponding to the cyclopentyl ring protons, the three methylene groups of the propyl chain, and the ammonium protons (-NH₃⁺).

  • ¹³C NMR: Signals for the eight distinct carbon atoms in the molecule.

  • FT-IR (KBr): Broad absorption in the 2500-3000 cm⁻¹ range characteristic of an ammonium salt (N-H stretch).

  • Purity (HPLC): >98%

Conclusion

This application note details a comprehensive and scalable four-step synthesis for 3-Cyclopentylpropan-1-amine hydrochloride. By leveraging a robust nitrile hydrogenation protocol, this process avoids hazardous reagents and is well-suited for industrial-scale production. The provided step-by-step instructions, coupled with explanations for key procedural choices, offer researchers and drug development professionals a reliable and self-validating pathway to this important chemical intermediate.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available from: [Link]

  • ETH Zürich. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Available from: [Link]

  • PubChem. 3-Cyclopentylpropan-1-amine. Available from: [Link]

  • Quora. What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Available from: [Link]

  • YouTube. How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Available from: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • Google Patents. US2085785A - Production of alkylamines.
  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • Organic Chemistry Portal. Alkylamine synthesis by C-C coupling. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]

  • Google Patents. US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry. Available from: [Link]

  • NIH National Library of Medicine. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • NIH National Library of Medicine. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available from: [Link]

  • PubChem. Cyclopent-3-en-1-amine. Available from: [Link]

  • ResearchGate. One-step synthesis of complex tertiary alkylamines via carbonyl.... Available from: [Link]

  • Google Patents. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • Study Mind. Amines - Nitriles (A-Level Chemistry). Available from: [Link]

  • RSC Publishing. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Available from: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • YouTube. Chem 51C F20 Lec 21. Synthesis of Alkylamines. Available from: [Link]

  • NIH National Library of Medicine. Cyclopentanepropanol. Available from: [Link]

Sources

Application Note: Purification Strategies for 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification protocols for 3-Cyclopentylpropan-1-amine hydrochloride (HCl salt of CAS 6053-58-3).[1] This compound serves as a critical aliphatic amine building block in the synthesis of S1P1 receptor modulators and various kinase inhibitors.

Due to the flexibility of the propyl chain and the lipophilicity of the cyclopentyl ring, this salt exhibits specific solubility characteristics that distinguish it from short-chain alkyl amines. This guide prioritizes two methodologies:

  • Acid-Base Regeneration: For crude materials (<90% purity) containing non-amine organic impurities.[1]

  • Solvent/Anti-Solvent Recrystallization: For polishing semi-pure material (>95% purity) to pharmaceutical grade (>99%).

Chemical Profile & Handling

PropertyDescription
Systematic Name 3-Cyclopentylpropan-1-amine hydrochloride
Free Base CAS 6053-58-3
Molecular Formula C₈H₁₇N[1][2] · HCl
Molecular Weight 127.23 (Free Base) / 163.69 (HCl Salt)
Structure [Cyclopentyl]-(CH₂)₃-NH₃⁺ Cl⁻
Solubility (Salt) High: Water, Methanol, Ethanol, DMSO.Moderate: Isopropanol (Hot), Chloroform.Low/Insoluble: Ethyl Acetate, Diethyl Ether, Hexane.[1]
Hygroscopicity High. The salt is prone to deliquescence. Handle under nitrogen; store with desiccant.

Purification Decision Matrix

Before selecting a protocol, assess the input material's state using the following logic flow.

PurificationLogic Start Input Material Analysis PurityCheck Purity < 90% or Colored Impurities? Start->PurityCheck SaltCheck Is it already a solid salt? PurityCheck->SaltCheck No (Semi-Pure) MethodA PROTOCOL A: Acid-Base Regeneration (The 'Reset') PurityCheck->MethodA Yes (Dirty) MethodB PROTOCOL B: Recrystallization (The 'Polish') SaltCheck->MethodB Yes (Solid) MethodC PROTOCOL C: Salt Formation (Precipitation) SaltCheck->MethodC No (Free Base Oil) MethodA->MethodC Post-Extraction

Figure 1: Decision tree for selecting the appropriate purification workflow based on initial purity and physical state.

Protocol A: Acid-Base Regeneration (The "Reset")

Best for: Removing non-basic organic impurities (unreacted nitriles, alkyl halides) and inorganic salts.

Reagents
  • Sodium Hydroxide (NaOH), 2M aqueous solution.

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Brine (Saturated NaCl).[3]

  • Sodium Sulfate (Na₂SO₄), anhydrous.

  • Hydrochloric acid (4M in Dioxane or 2M in Diethyl Ether).

Step-by-Step Procedure
  • Dissolution: Dissolve the crude amine salt in minimal water (approx. 5 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution should become cloudy as the free amine (oil) separates.

  • Extraction:

    • Extract the aqueous layer 3 times with DCM (10 mL/g).

    • Note: DCM is preferred over ether due to the higher solubility of the cyclopentyl-propyl chain.

  • Washing: Combine organic layers and wash once with brine to remove trapped water/inorganics.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 20 minutes. Filter off the solids.[3][4][5][6][7]

  • Salt Formation:

    • Cool the filtrate to 0°C in an ice bath.

    • Add HCl (in Dioxane or Ether) dropwise. A white precipitate should form immediately.

    • Add excess HCl (1.1 equivalents relative to theoretical yield).

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain the solid hydrochloride salt. If it remains an oil, proceed to Protocol B .

Protocol B: Solvent/Anti-Solvent Recrystallization

Best for: Final polishing to remove trace isomers or color. Mechanism: Exploits the differential solubility between hot Isopropanol (solubilizes amine salts) and cold Ethyl Acetate (excludes salts).

Reagents
  • Solvent: Isopropanol (IPA) - High purity.[1]

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

Step-by-Step Procedure
  • Saturation:

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add IPA (approx. 3-4 mL per gram of solid).

    • Heat to reflux (82°C).

    • Critical Step: If the solid does not dissolve completely, add more IPA in 0.5 mL increments. Do not add excess solvent; you need a near-saturated solution.[1]

  • Hot Filtration (Optional):

    • If insoluble specks remain at reflux (likely inorganic salts like NaCl), filter the hot solution quickly through a heated glass funnel or a syringe filter.

  • Crystallization:

    • Remove from heat and let the solution cool to room temperature undisturbed.

    • Once at room temperature, slowly add the Anti-Solvent (EtOAc) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Re-heat briefly to clarify the solution, then let it cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection:

    • Filter the white crystals using a Buchner funnel under vacuum.

    • Wash the cake with cold (0°C) 1:1 IPA/EtOAc mixture.

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours. Warning: Ensure a P₂O₅ trap is used if the vacuum pump is oil-based, as residual HCl can damage equipment.

Analytical Validation (QC)

Verify the success of the purification using these parameters.

Proton NMR (D₂O or DMSO-d₆)

The spectrum should show distinct multiplets for the cyclopentyl ring and the propyl chain.

  • Diagnostic Signal: The

    
    -methylene protons (next to nitrogen, -CH₂-NH₃⁺) typically appear as a triplet/multiplet around 2.8 - 3.0 ppm .[1]
    
  • Impurity Check: Look for singlet peaks around 2.1 ppm (acetone/solvents) or multiplets in the aromatic region (if benzyl protection was used upstream).

Melting Point
  • Target: Amine HCl salts generally have sharp, high melting points (>150°C).

  • Indication: A broad melting range (>2°C) indicates retained solvent or mixed salts.

Silver Nitrate Test (Halide Confirmation)

Dissolve a small amount (5 mg) in water and add 1 drop of 0.1M AgNO₃.

  • Result: Immediate thick white precipitate (AgCl) confirms the hydrochloride salt form.

References

  • PubChem. (2023). 3-Cyclopentylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • University of Wisconsin-Madison. (n.d.).[1] Recrystallization Procedures and Theory. Department of Chemistry. Available at: [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann.[1] (Authoritative source for solvent selection in recrystallization).

Sources

Application Note: 1H NMR Analysis of 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Elucidation of a Key Amine Hydrochloride

3-Cyclopentylpropan-1-amine hydrochloride is a primary amine salt featuring a cyclopentyl moiety connected to a propyl amine chain. As with many pharmacologically relevant small molecules, unambiguous structural confirmation is a critical step in its synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1][2]

This application note provides a comprehensive guide to the ¹H NMR analysis of 3-Cyclopentylpropan-1-amine hydrochloride. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed protocol for sample preparation and data acquisition, and offer an in-depth analysis of the predicted chemical shifts, splitting patterns, and integration. This guide is designed to be a practical resource for researchers, enabling them to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related compounds.

Theoretical Considerations: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Cyclopentylpropan-1-amine hydrochloride is governed by several key principles of NMR spectroscopy.

  • Chemical Shift (δ): The position of a proton signal on the x-axis of the spectrum (in parts per million, ppm) is dictated by its electronic environment.[2] Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, leading to a lower chemical shift (upfield). In the case of 3-Cyclopentylpropan-1-amine hydrochloride, the protonation of the amine group to form an ammonium salt (-NH₃⁺) significantly deshields the adjacent protons.

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Splitting (Multiplicity): The signal for a given proton (or group of equivalent protons) is split into multiple peaks by the magnetic fields of neighboring, non-equivalent protons. The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[3] This splitting provides crucial information about the connectivity of atoms in the molecule.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the ammonium protons.[4] Furthermore, using a protic deuterated solvent like deuterium oxide (D₂O) can lead to the exchange of labile protons (like those on the nitrogen), causing their signals to broaden or disappear from the spectrum.[1][5] In contrast, an aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) will typically allow for the observation of these protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

This section details the recommended procedure for preparing a sample of 3-Cyclopentylpropan-1-amine hydrochloride for ¹H NMR analysis and the parameters for data acquisition.

I. Sample Preparation
  • Solvent Selection: Due to the salt nature of the analyte, a polar deuterated solvent is required.

    • Deuterium Oxide (D₂O): Ideal for confirming the presence of the exchangeable ammonium protons. The -NH₃⁺ signal will disappear upon dissolution in D₂O.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Recommended for observing all protons, including the ammonium protons, which will typically appear as a broad singlet.[6]

    • Methanol-d₄ (CD₃OD): Can also be used, but the residual solvent peak may overlap with signals of interest.

  • Sample Preparation Workflow:

    G cluster_prep Sample Preparation A Weigh 5-10 mg of 3-Cyclopentylpropan-1-amine HCl B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or D2O) B->C D Cap the tube and vortex until fully dissolved C->D E Filter if solid particles are present D->E

  • Filtration (if necessary): To ensure a homogeneous magnetic field, it is crucial to remove any suspended particles. This can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

II. NMR Data Acquisition
  • Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

  • Typical Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm). [2]

Spectral Analysis and Interpretation

The following is a detailed prediction of the ¹H NMR spectrum of 3-Cyclopentylpropan-1-amine hydrochloride. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as n-propylcyclopentane, and the known effects of amine protonation.

Molecular Structure and Proton Environments

Caption: Structure of 3-Cyclopentylpropan-1-amine hydrochloride with proton labels.

Predicted ¹H NMR Data
Proton Label Chemical Environment Predicted δ (ppm) Integration Predicted Multiplicity Coupling to
(a) -CH₂-Cyclopentyl~1.252HTriplet (t)(b)
(b) -CH₂-~1.652HQuintet (quint) or Multiplet (m)(a), (c)
(c) -CH₂-NH₃⁺~2.952HTriplet (t)(b)
(d) -CH- (Cyclopentyl)~1.751HMultiplet (m)(a), (e)
(e) -CH₂- (Cyclopentyl, C2 & C5)~1.50 - 1.604HMultiplet (m)(d), (f)
(f) -CH₂- (Cyclopentyl, C3 & C4)~1.05 - 1.154HMultiplet (m)(e)
(g) -NH₃⁺~8.2 (in DMSO-d₆)3HBroad Singlet (br s)-
Detailed Signal Analysis
  • Propyl Chain Protons:

    • Protons (c) at ~2.95 ppm: These protons are alpha to the electron-withdrawing ammonium group (-NH₃⁺), resulting in a significant downfield shift. They are coupled to the two protons at position (b), leading to a triplet.

    • Protons (b) at ~1.65 ppm: These methylene protons are coupled to the protons at both (a) and (c). If the coupling constants are similar, a quintet may be observed. However, due to potentially different coupling constants, a more complex multiplet is also possible.

    • Protons (a) at ~1.25 ppm: These protons are adjacent to the cyclopentyl group and coupled to the two protons at position (b), resulting in a triplet.

  • Cyclopentyl Ring Protons:

    • The protons on a monosubstituted cyclopentane ring are chemically non-equivalent and will exhibit complex splitting patterns. Due to the flexibility of the ring, the signals will likely appear as overlapping multiplets.

    • Proton (d) at ~1.75 ppm: This methine proton is at the point of attachment to the propyl chain and will be a complex multiplet due to coupling with protons (a) on the chain and protons (e) on the ring.

    • Protons (e) and (f) at ~1.05 - 1.60 ppm: The remaining eight protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.

  • Ammonium Protons (g):

    • In DMSO-d₆ , these protons are expected to appear as a broad singlet around 8.2 ppm. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.

    • In D₂O , this signal will be absent due to rapid exchange with deuterium. A D₂O exchange experiment can be performed by adding a drop of D₂O to the DMSO-d₆ sample and re-acquiring the spectrum to confirm the assignment of the -NH₃⁺ peak. [5]

Troubleshooting and Advanced Considerations

  • Broad Signals: Very concentrated samples can lead to increased viscosity and broader lines. If signals are unexpectedly broad, diluting the sample may improve resolution. * Water Impurity: The presence of water in the deuterated solvent will result in a signal (around 3.33 ppm in DMSO-d₆ and ~4.79 ppm in D₂O). Using high-purity solvents and proper sample handling can minimize this.

  • Complex Splitting: The multiplets for the cyclopentyl protons and proton (b) may be difficult to interpret due to overlapping signals and second-order effects, especially at lower magnetic field strengths. [7]Higher field instruments (600 MHz and above) can improve the resolution of these multiplets.

  • pH Dependence: The chemical shifts of protons near the amine group can be pH-dependent. [8]Ensuring complete protonation by using the hydrochloride salt simplifies the spectrum.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 3-Cyclopentylpropan-1-amine hydrochloride. By carefully preparing the sample and understanding the principles of chemical shift, integration, and spin-spin splitting, a detailed and unambiguous assignment of the proton signals can be achieved. This application note provides a robust framework for researchers to obtain and interpret high-quality ¹H NMR data for this compound and other amine hydrochlorides, ensuring the integrity of their synthetic and developmental work.

References

  • Goger, S., & Walton, J. (2010). The Use of Proton Nuclear Magnetic Resonance Spectroscopy for the Determination of pKa Values in Aqueous/Organic Solutions for Basic Analytes Employed in Column Characterisation Protocols. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1086-1101. [Link]

  • Abraham, R. J., et al. (2006). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 44(5), 491-501. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • Paton, R. S., & Goodman, J. M. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11043-11055. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (2023). Do ¹H-NMR peaks shift appreciably while employing different deuterated solvents? [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • S.A.I.F., Panjab University. (n.d.). NMR Sample Preparation. [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ATB (Automated Topology Builder). (n.d.). Propylcyclopentane. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2 (0.5 mM) in 2.5 vol% D2O/DMSO-d6 in the absence... [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. [Link]

  • University of Bristol. (n.d.). NMR Sample Preparation. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. [Link]

  • Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. [Link]

  • LibreTexts Chemistry. (2025). Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Reddit. (2019). Multiplicity of cyclopentanone for H NMR. [Link]

  • ResearchGate. (2017). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? [Link]

Sources

LC-MS method for 3-Cyclopentylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance LC-MS Analysis of 3-Cyclopentylpropan-1-amine Hydrochloride

Executive Summary

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the quantification and identification of 3-Cyclopentylpropan-1-amine hydrochloride .

This molecule presents two distinct analytical challenges:

  • Lack of Chromophores: The absence of aromatic rings renders standard UV detection (HPLC-UV at 254 nm) ineffective, necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[1]

  • Polarity & Basicity: As a primary aliphatic amine, the compound is highly polar and positively charged at neutral/acidic pH, leading to poor retention and peak tailing on standard C18 columns.[1]

The Solution: This guide prioritizes a High-pH Reverse Phase (RP) strategy utilizing hybrid-particle column technology. By operating at pH 10, we deprotonate the amine (rendering it neutral), which drastically improves peak shape, retention, and loadability compared to traditional acidic ion-pairing methods.

Compound Profile & Physicochemical Context

Understanding the molecule is the first step to successful method development.

PropertyValueAnalytical Implication
Chemical Name 3-Cyclopentylpropan-1-amine HClTarget Analyte
Formula (Free Base) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Basis for MS ion selection
MW (Free Base) 127.23 g/mol Target Ion [M+H]+: 128.23 m/z
LogP ~2.42 (Free Base)Moderately lipophilic only when deprotonated.
pKa ~10.5 (Amine)Requires pH > 10.5 for full deprotonation, or HILIC mode.
Solubility High in water/methanolSample diluent should be aqueous/organic mix.

Analytical Decision Matrix

The following logic flow illustrates why High-pH RP is selected over HILIC or Ion-Pairing for this specific application.

MethodSelection Start Start: 3-Cyclopentylpropan-1-amine Chromophore UV Chromophore Present? Start->Chromophore MassSpec Select LC-MS (ESI+) Chromophore->MassSpec No (Aliphatic) Retention Retention Strategy MassSpec->Retention AcidicRP Acidic RP (Formic Acid) Retention->AcidicRP Standard C18 HighPH High pH RP (pH 10) Retention->HighPH Hybrid C18 (Recommended) HILIC HILIC Mode Retention->HILIC Very Polar Poor Retention\nPeak Tailing Poor Retention Peak Tailing AcidicRP->Poor Retention\nPeak Tailing Excellent Retention\nSharp Peaks Excellent Retention Sharp Peaks HighPH->Excellent Retention\nSharp Peaks Good Retention\nLong Equilibration Good Retention Long Equilibration HILIC->Good Retention\nLong Equilibration

Figure 1: Method Selection Logic.[1] High pH RP is preferred for robustness and compatibility with lipophilic impurities.

Primary Protocol: High-pH Reverse Phase LC-MS

This method utilizes a high-pH stable column (Hybrid Ethylene Bridged Hybrid or similar) to retain the amine in its neutral state.[1]

Reagents & Materials
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Note: Prepare fresh daily to prevent pH drift due to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       absorption.
      
  • Solvent B: LC-MS Grade Acetonitrile (ACN).[1]

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Agilent Poroshell HPH-C18.[1]

    • Critical: Do NOT use standard silica C18 columns; they will dissolve at pH 10.[1]

LC Parameters
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for ESI source efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.[1]
Injection Vol 1 - 5 µLPrevent column overload.
Gradient Time (min) % B
0.005
1.005
4.0095
5.0095
5.105
7.005 (Re-equilibration)
Mass Spectrometry (MS) Parameters
  • Mode: ESI Positive (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Scan Type: SIR (Selected Ion Recording) or SIM.[1]

  • Target Mass: 128.23 m/z (

    
    ).
    
  • Capillary Voltage: 0.8 - 1.5 kV (Keep low to prevent in-source fragmentation of the alkyl chain).[1]

  • Cone Voltage: 20 V (Optimize for molecular ion intensity).

  • Desolvation Temp: 350°C.

Secondary Protocol: HILIC (Orthogonal Validation)

If the High-pH method shows matrix interference, HILIC provides orthogonal selectivity (elution order is often reversed).[1]

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 15% A / 85% B.[1]

  • Mechanism: The amine remains positively charged and partitions into the water layer on the silica surface.

Experimental Workflow Diagram

The following workflow ensures data integrity from sample preparation to final analysis.

Workflow Sample Sample: 3-Cyclopentylpropan-1-amine HCl Prep Prep: Dissolve in 50:50 MeOH:H2O Conc: 100 µg/mL Sample->Prep Filter Filter: 0.2 µm PTFE Prep->Filter LC LC Separation (High pH C18) Filter->LC MS MS Detection (SIR m/z 128.2) LC->MS Data Data Analysis Integrate Peak @ ~3.5 min MS->Data

Figure 2: End-to-End Analytical Workflow.[1][2]

Validation & Troubleshooting

System Suitability Criteria
  • Retention Time Precision: RSD < 2.0% (n=6 injections).

  • Peak Tailing Factor: < 1.3 (High pH method should yield symmetrical peaks).[1]

  • Signal-to-Noise (S/N): > 10 for LOQ (Limit of Quantitation).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Poor IonizationAdjust pH of Mobile Phase A. Ensure ESI capillary voltage is optimized.
Peak Splitting Sample Solvent MismatchDilute sample in starting mobile phase (5% ACN / 95% Buffer).
Carryover Sticky AmineUse a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

References

  • PubChem. (2023). 3-Cyclopentyl-1-propanamine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2019).[3] Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. [Link]

Sources

Harnessing 3-Cyclopentylpropan-1-amine hydrochloride as a Novel Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The quest for novel anticancer therapeutics is an enduring challenge in medicinal chemistry, often driven by the exploration of new chemical scaffolds that can be elaborated into potent and selective agents. This document provides a comprehensive guide for researchers on the potential application of 3-Cyclopentylpropan-1-amine hydrochloride as a foundational scaffold in anticancer drug design. While not an established anticancer agent itself, its structure, featuring a reactive primary amine and a lipophilic cyclopentyl group, presents a versatile starting point for the synthesis of compound libraries. We outline a strategic, multi-step workflow—from library synthesis and initial phenotypic screening to mechanism of action studies and target deconvolution. This guide is designed to furnish researchers, scientists, and drug development professionals with the rationale, detailed protocols, and data interpretation frameworks necessary to investigate and unlock the potential of this and similar simple scaffolds in oncology.

Introduction: The Rationale for Scaffold-Based Discovery

In modern drug discovery, the identification of novel molecular frameworks is a critical starting point. Simple, synthetically tractable scaffolds provide the basis for creating diverse chemical libraries, enabling the exploration of new chemical space to address complex biological targets. 3-Cyclopentylpropan-1-amine hydrochloride is one such molecule. Its chemical identity is defined by a propyl-amine chain attached to a cyclopentane ring[1].

While no direct anticancer activity has been reported for this specific compound, its constituent parts are of significant interest:

  • The Cyclopentyl Moiety: This cyclic alkyl group is present in numerous bioactive compounds, including antiviral nucleoside analogs and various enzyme inhibitors. It can enhance metabolic stability and provide a degree of conformational constraint, which can be favorable for binding to protein targets[2][3].

  • The Primary Amine: This functional group is a cornerstone of medicinal chemistry, serving as a versatile chemical handle for derivatization. Through well-established reactions like amide or sulfonamide formation, it allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR)[4][5][6].

This guide, therefore, presents a hypothetical yet scientifically rigorous roadmap for evaluating 3-Cyclopentylpropan-1-amine hydrochloride not as a drug, but as a launchpad for the generation of a new class of potential anticancer agents.

Proposed Research & Development Workflow

The journey from a simple scaffold to a validated lead compound is a systematic process. We propose a workflow that integrates synthetic chemistry, cell biology, and proteomics to efficiently identify and characterize novel derivatives with anticancer potential.

G cluster_0 Phase 1: Library Generation & Screening cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Target Identification Scaffold 3-Cyclopentylpropan-1-amine hydrochloride Scaffold Synthesis Derivative Library Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Derivatization Screening High-Throughput Cell Viability Screening (e.g., MTT Assay) Synthesis->Screening Test Compounds Hits Identification of Initial 'Hits' Screening->Hits Data Analysis Validation Hit Confirmation & Selectivity Profiling (IC50 Determination) Hits->Validation MoA Mechanism of Action Studies (Apoptosis, Cell Cycle) Validation->MoA Confirmed Hits Lead Selection of Lead Compound(s) MoA->Lead TargetID Target Deconvolution (e.g., Affinity Pull-down + MS) Lead->TargetID Validation2 Target Validation (e.g., Western Blot, Engagement Assays) TargetID->Validation2 Putative Targets Pathway Pathway Analysis Validation2->Pathway G cluster_0 Probe Synthesis cluster_1 Protein Capture cluster_2 Target Identification Lead Lead Compound (CPAH-Derivative-X) Linker Attach Linker Lead->Linker Beads Immobilize on Affinity Beads Linker->Beads Probe Affinity Probe Beads->Probe Incubate Incubate Probe with Lysate Lysate Prepare Cancer Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS MS In-gel Digestion & LC-MS/MS Analysis SDS->MS DB Database Search & Protein Identification MS->DB Target Identify Putative Target Protein(s) DB->Target G GF Growth Factors (e.g., EGF) Ras Ras / Cdc42 GF->Ras PAK1 PAK1 Ras->PAK1 MEK MEK PAK1->MEK Bad BAD PAK1->Bad phosphorylates (inactivates) Lead CPAH-Derivative-7 Lead->PAK1 INHIBITS ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Apoptosis Apoptosis Bad->Apoptosis inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Amine Hydrochloride Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine hydrochloride deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when converting amine hydrochloride salts to their corresponding free amine form. As chemists, we understand that this seemingly simple acid-base neutralization is often a critical step that can significantly impact yield, purity, and the success of a subsequent reaction. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What exactly is an amine hydrochloride and why does it form?

An amine hydrochloride is an ammonium salt formed by the reaction of an amine with hydrochloric acid (HCl). Amines are basic due to the lone pair of electrons on the nitrogen atom, which readily accepts a proton (H⁺) from an acid.

This salt formation is often intentional. Many amine-containing compounds are isolated and purified as hydrochloride salts for several key reasons:

  • Enhanced Stability: Salts are generally more crystalline, less odorous, and more stable to air oxidation than the corresponding free amines.

  • Improved Handling: Their solid, non-volatile nature makes them easier to weigh and handle.

  • Purification: The salt can be precipitated from a solution, providing an effective method of purification.

  • Reaction Byproduct: In many synthetic procedures, such as the acidic deprotection of a tert-butyloxycarbonyl (Boc) group using HCl in dioxane, the amine is directly generated as its hydrochloride salt.[1][2]

Q2: Why is it necessary to convert the amine hydrochloride back to the free amine?

The nitrogen lone pair in the amine hydrochloride is protonated (R-NH₃⁺), meaning it is no longer available to act as a nucleophile or a base.[3] For the amine to participate in most subsequent reactions—such as amide couplings, reductive aminations, or acting as a base catalyst—it must be deprotonated to regenerate the neutral, nucleophilic "free amine" (R-NH₂). Failure to effectively neutralize the salt is a common reason for the failure of subsequent synthetic steps.

Q3: What are the principal methods for converting an amine hydrochloride to a free amine?

The conversion is an acid-base reaction where a base is added to remove the proton from the ammonium cation, liberating the free amine and forming a salt byproduct. The primary methods include:

  • Aqueous Basic Workup: The most common method involves partitioning the amine salt between an aqueous basic solution (like sodium bicarbonate or sodium carbonate) and an immiscible organic solvent (like ethyl acetate or dichloromethane). The free amine dissolves in the organic layer, which is then separated.[4]

  • Anhydrous Neutralization: Using an organic base (like triethylamine or DIPEA) in an anhydrous organic solvent. This is often done in situ just before the next reaction step.

  • Solid-Supported Bases: Using a solid base like potassium carbonate, which can be filtered off after the reaction. This avoids an aqueous workup.[5]

  • Alternative Reductive Deprotonation: Specialized methods, such as using activated zinc dust, can deprotonate the salt without a traditional base, which is useful for sensitive substrates.[6]

Troubleshooting Guide: Common Deprotection Problems

Problem 1: My reaction is sluggish or stalls, indicating incomplete conversion to the free amine.

This is often diagnosed by monitoring the reaction with TLC (staining for the amine) or LC-MS. You may see the persistence of the polar starting material (the salt) and only partial formation of the less polar free amine.

Causality & Troubleshooting:

  • Insufficient Base: The stoichiometry of the neutralization is critical. You need at least one equivalent of base for every equivalent of the hydrochloride salt. Often, a slight excess (1.1 to 1.5 equivalents) is used to drive the equilibrium.

    • Scientific Rationale: The reaction is an equilibrium (R-NH₃⁺ + Base ⇌ R-NH₂ + Base-H⁺). To favor the product (free amine), the pKa of the conjugate acid of the chosen base (pKaH) should ideally be at least 2 pH units higher than the pKa of the amine hydrochloride (typically ~9-11 for alkylammonium ions). This ensures a favorable thermodynamic driving force for the deprotonation.

    • Solution: Ensure you have calculated the molar equivalents correctly. If the reaction is still incomplete, consider using a stronger base (see Table 1) or a larger excess of your current base.

  • Poor Solubility: The amine hydrochloride salt may have low solubility in the chosen organic solvent, limiting its contact with the base, especially in biphasic systems.

    • Scientific Rationale: For the reaction to occur, the reagents must be in the same phase or interact at the phase boundary. If the salt remains as a solid chunk, the surface area for reaction is minimal.

    • Solution:

      • Add a co-solvent like methanol or THF to the reaction mixture to help dissolve the salt before adding the base and primary extraction solvent.

      • Increase the volume of the aqueous phase to fully dissolve the salt before extraction.

      • Increase agitation (stirring speed) to maximize the interfacial area in biphasic systems.

  • Incorrect Base Selection: A bulky organic base (e.g., diisopropylethylamine, DIPEA) may be sterically hindered and unable to efficiently deprotonate a hindered ammonium salt.

    • Solution: Switch to a smaller, inorganic base like potassium carbonate (K₂CO₃) in a suitable solvent system (e.g., DMF, MeCN).[5]

Problem 2: I've lost a significant amount of my product during the workup and isolation.

Low isolated yield after a seemingly complete reaction points to issues with the extraction and purification process.

Causality & Troubleshooting:

  • High Water Solubility of the Free Amine: Small, polar amines (e.g., methylamine, ethanolamine) can have significant solubility in the aqueous phase, even after deprotonation.

    • Scientific Rationale: The ability of an amine to hydrogen bond with water can lead to it partitioning into the aqueous layer, reducing extraction efficiency.

    • Solution:

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase and drives the amine into the organic layer.

      • Continuous Extraction: For very water-soluble amines, a continuous liquid-liquid extraction apparatus may be necessary.

      • Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as n-butanol.

  • Emulsion Formation: The presence of a free amine, which can act as a surfactant, can lead to the formation of a stable emulsion at the aqueous-organic interface, making phase separation impossible.

    • Solution:

      • Add a small amount of brine and gently swirl the separatory funnel rather than shaking vigorously.

      • Filter the entire mixture through a pad of Celite® or glass wool to break the emulsion.

      • If possible, switch to a solvent that is less prone to emulsion formation (e.g., use ethyl acetate instead of DCM).

Problem 3: My final product is impure or shows signs of degradation.

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace suggests that side reactions or degradation have occurred.

Causality & Troubleshooting:

  • Base-Induced Side Reactions: A strong, nucleophilic base (e.g., NaOH, KOH) can react with other functional groups in the molecule, such as esters (saponification) or halides (substitution).

    • Scientific Rationale: It is crucial to choose a base that is strong enough to deprotonate the amine salt but not so reactive that it attacks other sensitive parts of the molecule. This is a matter of chemoselectivity.

    • Solution: Use a milder, non-nucleophilic base. Sodium bicarbonate (NaHCO₃) is often the first choice for sensitive substrates. For anhydrous conditions, a hindered organic base like DIPEA is preferred over triethylamine if acylation is a concern.

  • Epimerization: If the amine has a chiral center at the α-position, exposure to a base can cause epimerization, leading to a loss of stereochemical purity.

    • Scientific Rationale: The base can abstract the proton on the stereocenter, forming a planar enolate or equivalent intermediate, which can then be re-protonated from either face, scrambling the stereochemistry.

    • Solution: Use the mildest possible base and conditions. Often, carefully adding exactly one equivalent of base at a low temperature (0 °C) can mitigate this issue. In peptide synthesis, this is a well-known problem, and specialized, non-basic deprotonation methods are sometimes employed.[6]

  • Instability of the Free Amine: Some free amines are inherently unstable and can degrade upon standing, especially if exposed to air or light. Arylamines, for example, are prone to oxidation, often turning dark in color.

    • Solution:

      • Work quickly and use the generated free amine in the next step immediately without prolonged storage.

      • Handle air-sensitive amines under an inert atmosphere (e.g., nitrogen or argon).

      • If the free amine must be stored, keep it cold, dark, and under an inert atmosphere.

Experimental Protocols & Methodologies

Protocol 1: Standard Biphasic Deprotection and Extraction

This is the workhorse method for converting an amine hydrochloride to its free amine.

Materials:

  • Amine hydrochloride salt

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water or directly in the saturated NaHCO₃ solution in a flask. If the salt is poorly water-soluble, it can be suspended in the organic solvent first.

  • Transfer: Transfer the solution/suspension to a separatory funnel. Add the organic solvent (if not already present) and the saturated NaHCO₃ solution. A typical volume ratio is 1:1:1 for (organic solvent : aqueous base : initial solution volume).

  • Neutralization & Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced from the neutralization.

    • Causality Note: The shaking maximizes the surface area between the two phases, facilitating the acid-base reaction and the subsequent transfer of the neutral free amine into the organic layer.[4]

  • Phase Separation: Allow the layers to separate. The denser layer (often DCM or the aqueous layer if using EtOAc) will be at the bottom.

  • Collection: Drain the organic layer. Extract the remaining aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.

  • Washing: Combine all organic extracts in the separatory funnel and wash with brine. This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying & Concentration: Drain the washed organic layer into a clean flask, add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

Protocol 2: Alternative Deprotonation with Activated Zinc

This method is useful for sensitive substrates where tertiary bases may cause side reactions like racemization.[6]

Materials:

  • Amine hydrochloride salt

  • Activated Zinc dust (pre-treated with 1N HCl, washed with water/acetone, and dried)

  • Anhydrous THF

  • Dry ether

  • Filtration apparatus

Procedure:

  • Suspension: Suspend the amine hydrochloride salt (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Zinc Addition: Add activated zinc dust (~100 mg) to the suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 5-10 minutes. Reaction progress can be monitored by TLC.

    • Scientific Rationale: The zinc metal acts as a reducing agent to consume the H⁺, liberating H₂ gas and forming ZnCl₂, effectively deprotonating the amine without the use of a traditional organic or inorganic base.[6]

  • Isolation: Once the reaction is complete, filter the mixture to remove the excess zinc and zinc salts.

  • Precipitation: Evaporate the THF filtrate in vacuo. Precipitate the free amine product by adding dry ether to yield a crystalline solid.

Data Summary & Visualizations

Table 1: Comparison of Common Bases for Amine HCl Neutralization
BaseFormulapKaH (of conjugate acid)StrengthCommon Use Case & Remarks
Sodium BicarbonateNaHCO₃6.3WeakIdeal for substrates sensitive to strong bases (e.g., containing esters). Generates CO₂ gas.
Sodium CarbonateNa₂CO₃10.3ModerateA good general-purpose base, stronger than bicarbonate.
Potassium CarbonateK₂CO₃10.3ModerateSimilar to Na₂CO₃ but often more soluble in organic solvents like DMF for anhydrous applications.[5]
Triethylamine (TEA)Et₃N10.7StrongCommon organic-soluble base for in situ neutralization. Can be nucleophilic.
Diisopropylethylamine (DIPEA)i-Pr₂NEt11.0StrongHindered, non-nucleophilic organic base. Preferred when electrophilic sites must be preserved.
Sodium HydroxideNaOH~15.7Very StrongUsed in dilute aqueous solutions. Risk of side reactions (e.g., saponification) is high.
Diagrams and Workflows

Deprotection_Decision_Tree start Start: Amine Hydrochloride Salt substrate_check Is the substrate sensitive to strong base or nucleophiles (e.g., has esters, chiral centers)? start->substrate_check workup_check Is an aqueous workup acceptable? substrate_check->workup_check No result_sensitive Use Mild Biphasic Workup (Protocol 1 with NaHCO3) substrate_check->result_sensitive Yes result_zinc Consider Alternative Method (Protocol 2 with Zinc) substrate_check:e->result_zinc:w Yes, very sensitive result_robust Use Standard Biphasic Workup (Protocol 1 with Na2CO3) workup_check->result_robust Yes result_anhydrous Use Anhydrous Method (e.g., K2CO3 in DMF or DIPEA in situ) workup_check->result_anhydrous No amine_solubility Is the free amine expected to be water-soluble? result_salting Ensure 'Salting Out' with Brine during Extraction amine_solubility->result_salting Yes result_robust->amine_solubility

Caption: Decision tree for selecting a neutralization strategy.

Biphasic_Workup_Workflow cluster_0 Aqueous Phase aq1 Start R-NH₃⁺Cl⁻ (aq) process1 Add Saturated NaHCO₃ (aq) and EtOAc aq1->process1 aq2 After Neutralization Na⁺, Cl⁻, HCO₃⁻, H₂O process2 Shake & Separate aq2:f0->process2:w Partitioning aq3 After Extraction Na⁺, Cl⁻, H₂O org1 EtOAc org1->process1 org2 R-NH₂ (in EtOAc) org2:f0->process2:w process3 Dry & Evaporate org2->process3 process1->aq2 process2->aq3 process2->org2 final_product Isolated Free Amine (R-NH₂) process3->final_product

Caption: Chemical species during a biphasic basic workup.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Refining Community. Contamination in Amine Systems. Available at: [Link]

  • Vysus Group. Common amine system corrosion issues and how to solve them. (2021). Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • ResearchGate. Can anyone suggest how to neutralize amine hydrochlorides?. (2014). Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Glen Research. Deprotection Guide. Available at: [Link]

  • O'Brien, C. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Fang, S. et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health (NIH). Available at: [Link]

  • Gopi, H. et al. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]

  • CEM Corporation. Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • National Institutes of Health (NIH). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Conversion in 3-Cyclopentylpropan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Cyclopentylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly incomplete conversion, during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.

Section 1: Troubleshooting Guide

This section addresses the most common points of failure in the synthesis, from the critical reductive amination step to the final salt formation.

Question 1: My reductive amination has stalled. I see significant unreacted 3-cyclopentylpropanal in my reaction monitoring (TLC/LC-MS). What is the likely cause?

This is a classic issue in reductive amination, which typically points to a bottleneck in one of the two key stages: imine/iminium ion formation or the subsequent reduction.

Root Cause Analysis:

  • Pillar A: Inefficient Imine Formation: The reaction between the aldehyde (3-cyclopentylpropanal) and the amine source (e.g., ammonia or an ammonium salt) is a reversible equilibrium. To drive the reaction forward, the water byproduct must be effectively managed. Furthermore, this step is often acid-catalyzed.

    • Solution 1: pH Control. The formation of the imine is optimal under mildly acidic conditions (typically pH 4-6). At high pH, the catalyst concentration is too low. At very low pH, the amine starting material is fully protonated and becomes non-nucleophilic. If you are using an ammonium salt (e.g., NH4OAc), the pH should be self-regulating. If not, adding a catalytic amount of acetic acid is recommended.[1]

    • Solution 2: Water Removal. The presence of excess water can push the equilibrium back towards the starting materials. For reactions run at elevated temperatures, a Dean-Stark trap can be effective. For room temperature reactions, the addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), is a highly effective strategy to sequester water and drive imine formation.[1][2]

  • Pillar B: Premature Aldehyde Reduction: If you are using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce your starting aldehyde to 3-cyclopentylpropan-1-ol faster than the imine can form.[1] This is a common cause of low yields.

    • Solution: Employ a Selective Reducing Agent. The key is to use a hydride donor that is "just right"—reactive enough to reduce the protonated imine (iminium ion) but not reactive enough to reduce the starting aldehyde.

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice for modern reductive aminations. It is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the iminium ion over the carbonyl.[3] However, it is highly toxic and requires careful handling and quenching. It is most effective at the optimal pH for imine formation (pH 4-6).[3]

Question 2: The reaction appears to work, but I'm isolating a significant amount of a higher molecular weight byproduct, likely from dialkylation. How can this be prevented?

This occurs when the desired product, 3-cyclopentylpropan-1-amine (a primary amine), acts as a nucleophile and reacts with another molecule of the starting aldehyde. This forms a secondary amine byproduct.

Root Cause Analysis:

This side reaction is concentration-dependent. The longer the newly formed primary amine is in the presence of unreacted aldehyde, the higher the probability of dialkylation.

  • Solution 1: Stepwise Procedure. Instead of a one-pot approach, consider a two-step sequence. First, mix the 3-cyclopentylpropanal and the amine source (e.g., ammonium acetate) in a suitable solvent (like methanol) and allow the imine to form completely. Monitor this by TLC or ¹H NMR. Only after the aldehyde is consumed should you add the reducing agent. This minimizes the co-existence of the product amine and the starting aldehyde.[4]

  • Solution 2: Control Stoichiometry. Using a large excess of the ammonia source can statistically favor the formation of the primary amine over the secondary amine.

Question 3: My catalytic hydrogenation is sluggish, incomplete, or yields byproducts from over-reduction. What factors should I investigate?

Catalytic hydrogenation is a powerful method but is sensitive to a number of variables.

Root Cause Analysis:

  • Catalyst Activity: The catalyst (commonly Palladium on Carbon, Pd/C) can be deactivated.

    • Solutions:

      • Use Fresh Catalyst: Ensure the catalyst has not been improperly stored or exposed to air for extended periods.

      • Check for Poisons: Sulfur-containing compounds, strong coordinating ligands, or other impurities in your starting materials or solvent can poison the catalyst surface. Purifying the starting aldehyde via distillation may be necessary.

      • Optimize Loading: Typically, 5-10 mol% of Pd/C is used. Insufficient loading can lead to slow reactions.

  • Reaction Conditions:

    • Solutions:

      • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require higher pressures (e.g., 50 psi to 1.0 MPa) to achieve a reasonable rate.[5]

      • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.[5]

      • Solvent & Agitation: The solvent must dissolve the substrate, and vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface. Methanol and ethanol are common choices.

  • Selectivity:

    • Problem: If other reducible functional groups are present, they may also be affected.

    • Solution: For highly selective reductions, consider transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol in the presence of a catalyst, often offering milder conditions.[6]

Question 4: Upon adding HCl to precipitate the hydrochloride salt, my product separates as an oil instead of a crystalline solid. How can I achieve proper crystallization?

This "oiling out" phenomenon is a common frustration during salt formation and is almost always related to solvent choice and the presence of water.

Root Cause Analysis:

The hydrochloride salt of 3-cyclopentylpropan-1-amine has a specific solubility profile. If the reaction medium is too good a solvent for the salt, or if impurities are present, it will remain in solution or separate as a supersaturated liquid (oil).

  • Solution 1: Use Anhydrous HCl. The most frequent cause of oiling out is the use of aqueous hydrochloric acid. The water introduced makes the solvent system (e.g., isopropanol) too polar, increasing the solubility of the amine salt.[7]

    • Best Practice: Prepare a solution of anhydrous HCl gas in a suitable solvent like diethyl ether, dioxane, or isopropanol. Add this solution dropwise to a solution of the purified free amine in a non-polar or moderately polar solvent (e.g., diethyl ether, MTBE, or ethyl acetate) with vigorous stirring.[5]

  • Solution 2: Solvent System Optimization. The free amine should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Diethyl ether is an excellent choice for this. The precipitation is often immediate.

  • Solution 3: Seeding & Cooling. If the product is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Cooling the mixture in an ice bath can also promote crystallization. If you have a previous batch of crystalline material, adding a single seed crystal can induce precipitation.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the most direct synthetic pathway to 3-Cyclopentylpropan-1-amine hydrochloride? A: A common and efficient route starts with 3-cyclopentylpropionic acid. This is reduced to 3-cyclopentylpropan-1-ol[8], which is then oxidized (e.g., via Swern or Dess-Martin oxidation) to 3-cyclopentylpropanal. The aldehyde undergoes reductive amination to form the free amine, which is finally treated with HCl to yield the hydrochloride salt.

  • Q: Which reducing agent is best for my reductive amination? A: The "best" reagent depends on your scale, safety protocols, and the specific substrate. See the comparative table below for guidance.

  • Q: How can I effectively monitor the reaction progress? A: A combination of techniques is ideal.

    • Thin-Layer Chromatography (TLC): Excellent for quickly visualizing the consumption of the starting aldehyde. Use a stain like potassium permanganate or ninhydrin to visualize the amine product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting material and the formation of the product and any byproducts by checking their respective masses.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for precise determination of the conversion ratio by integrating characteristic peaks of the starting material and product.

Section 3: Visualizations & Data

Synthetic Pathway Overview

G A 3-Cyclopentylpropionic Acid B 3-Cyclopentylpropan-1-ol A->B Reduction (e.g., NaBH4/BF3·OEt2) C 3-Cyclopentylpropanal B->C Oxidation (e.g., PCC, Swern) D 3-Cyclopentylpropan-1-amine (Free Base) C->D Reductive Amination (NH3 source + Reductant) E 3-Cyclopentylpropan-1-amine HCl (Final Product) D->E Salt Formation (Anhydrous HCl)

Caption: General synthetic workflow for 3-Cyclopentylpropan-1-amine HCl.

Troubleshooting Decision Tree for Reductive Amination

G Start Reaction Stalled? CheckSM Is Starting Aldehyde Present (by TLC/LCMS)? Start->CheckSM ImineIssue Problem: Inefficient Imine Formation or Premature Aldehyde Reduction CheckSM->ImineIssue Yes ReductionIssue Problem: Incomplete Reduction of Imine/Iminium CheckSM->ReductionIssue No ImineSol Solutions: 1. Add Mol. Sieves/Dehydrating Agent 2. Adjust pH to 4-6 (cat. AcOH) 3. Switch to selective reductant (STAB) ImineIssue->ImineSol ReductionSol Solutions: 1. Add more reducing agent 2. Check reductant activity 3. Increase H2 pressure/temp (if applicable) ReductionIssue->ReductionSol

Caption: Decision tree for diagnosing incomplete reductive amination.

Table 1: Comparison of Common Reducing Agents
ReagentChemical FormulaSelectivityOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄Low7-10Inexpensive, powerfulReduces aldehydes/ketones; can lead to low yields of desired amine[1]
Sodium Cyanoborohydride NaBH₃CNHigh4-6Highly selective for iminium ions; works at optimal pH for imine formation[3]Highly toxic (releases HCN gas in strong acid); requires careful handling
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Very High4-6Mild, highly selective, non-toxic byproducts, commercially availableMore expensive than NaBH₄
Catalytic Hydrogenation H₂ / Pd-CHighNeutral"Clean" reaction (no salt byproducts), scalableRequires specialized pressure equipment; catalyst can be poisoned or deactivated[5]

Section 4: Key Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB
  • To a stirred solution of 3-cyclopentylpropanal (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-cyclopentylpropan-1-amine free base.

Protocol 2: Hydrochloride Salt Formation
  • Purify the crude free amine from the previous step, preferably by vacuum distillation or column chromatography, to remove any non-basic impurities.

  • Dissolve the purified 3-cyclopentylpropan-1-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • While stirring vigorously, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.05 eq) dropwise.

  • A white precipitate should form immediately. Continue stirring for an additional 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under high vacuum to a constant weight. Store in a desiccator, as amine salts can be hygroscopic.

References

  • PrepChem (2023). Synthesis of 3-cyclopentyl-1-propanol. Available at: [Link]

  • Google Patents (2019).Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN109896391A.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate (2014). Is anyone familiar with a reductive amination? Available at: [Link]

  • Organic Chemistry Portal (2021). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ScienceMadness.org (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Reddit r/Chempros (2022). Reductive amination difficulties - poor conversion. Available at: [Link]

  • Yang, J., et al. (2024). One-pot transfer hydrogenation and reductive amination of polyenals. Chemical Communications, 60, 12241-12244. Available at: [Link]

Sources

Unexpected byproducts with 3-Cyclopentylpropan-1-amine hydrochloride

[1]

Reagent Profile:

  • Compound: 3-Cyclopentylpropan-1-amine hydrochloride[1]

  • CAS: 6053-58-3 (Free base), 5828-05-7 (HCl salt generic ref)[1]

  • Molecular Formula:

    
    [1]
    
  • Role: Primary amine building block, commonly used in amide couplings for kinase inhibitors and GPCR ligands.[1]

Introduction: Beyond the Certificate of Analysis

As Senior Application Scientists, we often see that the purity on a Certificate of Analysis (CoA) (

3-Cyclopentylpropan-1-amine11

This guide addresses the "silent" byproducts —impurities that form in situ or persist from synthesis—that often confuse spectral data and lower yields.[1]

Part 1: Synthesis & Purity Troubleshooting

Q: I see a small impurity peak at roughly 2x molecular weight in my starting material. What is it?

Diagnosis: This is likely the Secondary Amine Dimer (Bis(3-cyclopentylpropyl)amine).[1]

The Mechanism: If your batch was synthesized via reductive amination (e.g., from 3-cyclopentylpropanal or the nitrile), the primary amine product can react with the intermediate imine before the reduction is complete.[1] This creates a secondary amine impurity.

  • Impact: In amide couplings, this impurity competes with your primary amine.[1] It forms a tertiary amide byproduct which is often lipophilic and difficult to separate from your desired secondary amide product.[1]

  • Detection: Look for an MS peak at m/z ~240 (

    
    ).[1]
    
Q: My LC-MS shows a "Ghost" peak at M+43 or M+71 during amide coupling. Is the amine degrading?

Diagnosis: This is typically N-Acyl Urea formation , not amine degradation.[1] It indicates a stalled coupling reaction, often when using Carbodiimides (EDC/DCC).[1]

Troubleshooting Protocol:

  • Check Activation Time: If you activate the carboxylic acid with EDC for too long before adding the amine, the O-acylisourea intermediate can rearrange into an unreactive N-acyl urea.[1]

  • Add HOAt/HOBt: These additives intercept the O-acylisourea to form a stable active ester, preventing the rearrangement.[1]

Visualization: Impurity Pathways

Gcluster_0Synthesis Impurity (Reductive Amination)cluster_1Coupling Failure (Carbodiimide)Aldehyde3-CyclopentylpropanalImineIntermediate ImineAldehyde->Imine+ NH3PrimaryAmineTarget: Primary Amine(MW 127)Imine->PrimaryAmineReductionDimerImpurity: Secondary Amine(MW 239)Imine->DimerReduction ofCondensation ProductPrimaryAmine->ImineSide ReactionAcidCarboxylic AcidO_AcylO-Acylisourea(Reactive)Acid->O_Acyl+ EDCN_AcylN-Acyl Urea(Dead End Byproduct)O_Acyl->N_AcylSlow Amine Additionor No HOBtAmideTarget AmideO_Acyl->Amide+ 3-Cyclopentylpropan-1-amine

Figure 1: Mechanistic pathways for the formation of the secondary amine dimer (synthesis impurity) and N-acyl urea (coupling byproduct).[1]

Part 2: Experimental FAQs

Q: The amine HCl salt is hygroscopic.[1] How do I handle weighing errors?

Issue: 3-Cyclopentylpropan-1-amine HCl is hygroscopic. If it has absorbed water, you are weighing less amine than calculated, leading to incorrect stoichiometry. Solution:

  • Store in Desiccator: Always store the bottle with active desiccant.

  • Stoichiometry Check: If the salt appears "clumpy" or sticky, assume 5-10% water weight.[1] Use 1.2 - 1.5 equivalents of the amine in your coupling reaction to ensure the carboxylic acid is fully consumed.

  • Free Basing: For critical kinetics, convert to the free base immediately before use:

    • Suspend HCl salt in DCM.[1]

    • Wash with 1N NaOH (x2).

    • Dry organic layer (

      
      ) and concentrate. Note: The free amine is volatile; do not apply high vacuum for extended periods.
      
Q: I observe a white precipitate forming in the free base oil. Is it polymerizing?

Diagnosis: This is likely Amine Carbonate formation.[1] Explanation: Primary amines are basic and nucleophilic.[1] Upon exposure to air, they rapidly react with atmospheric

1Reaction:

1Fix:
  • This is reversible. Acidifying the reaction mixture (during workup) or treating with HCl regenerates the amine salt and releases

    
    .[1]
    
  • Prevention: Always purge headspace with Argon/Nitrogen after use.

Part 3: Data Reference & Troubleshooting Table

Use this table to identify unexpected peaks in your LC-MS data when using 3-Cyclopentylpropan-1-amine.

Observed Mass (ESI+)Probable IdentityOriginSolution
128.2 (

)
Target AmineReagentN/A
240.3 Secondary Amine DimerSynthesis ImpurityHard to remove.[1] Purchase higher grade or purify via acid/base extraction (secondary amines are more basic/lipophilic differences may allow separation).[1]
M(acid) + 156 N-Acyl UreaFailed EDC CouplingUse HOBt/HOAt.[1] Ensure amine is added immediately after activation.
M(acid) + 145 Acid AnhydrideExcess Acid ActivationAmine stoichiometry was too low (likely due to wet HCl salt).[1] Add more amine.[1]
M(amine) + 44 Carbamate

Absorption
Degas solvents.[1] Keep reaction under inert atmosphere.

Part 4: Validated Protocol for Amide Coupling

To minimize the byproducts described above, use this standard operating procedure (SOP) which accounts for the specific properties of the cyclopentylpropyl chain.

Protocol: HATU-Mediated Coupling Standardizing stoichiometry to prevent "wet salt" errors.

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.2 M).

  • Base Activation: Add DIPEA (3.0 eq).[1] Note: Extra base is needed to neutralize the HCl salt of the amine.

  • Coupling Agent: Add HATU (1.1 eq).[1] Stir for 2 minutes. Do not wait longer to prevent guanidinylation of the amine.

  • Amine Addition: Add 3-Cyclopentylpropan-1-amine HCl (1.2 eq).

    • Why 1.2 eq? This slight excess accounts for potential hygroscopic water weight in the salt, ensuring the limiting reagent (Acid) is consumed.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with:

    • 1N HCl (Removes unreacted amine and DIPEA).

    • Sat.

      
       (Removes unreacted acid and HATU byproducts).[1]
      
    • Brine.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] (General reference for N-acyl urea and dimerization mechanisms). Retrieved from [Link]

Catalyst selection for reactions involving 3-Cyclopentylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Reaction Optimization Topic: 3-Cyclopentylpropan-1-amine hydrochloride (CAS: 6053-58-3 / HCl Salt) Ticket ID: #REQ-8829-CPPA Status: Resolved Analyst: Senior Application Scientist, Catalysis Group[1]

Executive Summary

You are working with 3-Cyclopentylpropan-1-amine hydrochloride , a primary aliphatic amine salt.[1] While the cyclopentyl tail provides lipophilicity, the primary amine functionality (


) and the hydrochloride counterion present specific challenges in catalytic workflows:
  • 
    -Hydride Elimination:  In transition metal catalysis (Pd/Ni), the aliphatic propyl chain lacks steric bulk near the nitrogen, making the metal-amido intermediate prone to 
    
    
    
    -hydride elimination, leading to imine byproducts.
  • Catalyst Poisoning: The HCl counterion can protonate active catalytic species or coordinate chloride ions to the metal center, inhibiting the cycle.

  • Solubility Mismatch: The salt is hydrophilic/polar, while most catalytic cross-couplings occur in non-polar solvents (Toluene, Dioxane).[1]

This guide provides the optimal catalyst systems to overcome these barriers.

Module 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Arylation of 3-Cyclopentylpropan-1-amine with aryl halides.[1]

The Challenge: -Hydride Elimination

Unlike anilines, your aliphatic amine has protons on the


-carbon. Standard ligands (e.g., BINAP, dppf) often fail because they do not sufficiently crowd the metal center to prevent 

-hydride elimination.[1]
Recommended Catalyst Systems
VariableRecommendationTechnical Rationale
Ligand BrettPhos or RuPhos BrettPhos is the gold standard for primary aliphatic amines.[1] Its bulk prevents

-hydride elimination and promotes reductive elimination.[1] RuPhos is a robust alternative for secondary amine synthesis.[1]
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Use air-stable Pd(II) sources.[1] If using precatalysts, BrettPhos Pd G4 ensures rapid initiation.[1]
Base NaOtBu or LHMDS Strong bases are required.[1] NaOtBu is preferred for its solubility profile in toluene/dioxane.[1]
Stoichiometry Base

2.5 equiv
CRITICAL: You must add 1 extra equivalent of base to neutralize the HCl salt in situ.
Experimental Protocol: In-Situ Neutralization

Do not convert to free base separately unless necessary. This "One-Pot" protocol minimizes oxidation.[1]

  • Charge Vessel: Add Pd(OAc)₂ (1 mol%), BrettPhos (2 mol%), Aryl Halide (1.0 equiv), and 3-Cyclopentylpropan-1-amine HCl (1.2 equiv) .

  • Solvent & Base: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

  • Activation: Add NaOtBu (2.5 equiv) .

    • Note: The solution may become cloudy immediately (formation of NaCl). This is normal.

  • Reaction: Heat to 80–100 °C. Monitor via LC-MS.

Decision Logic for Ligand Selection

LigandSelection cluster_legend Key Constraint Start Substrate: 3-Cyclopentylpropan-1-amine HCl Partner Coupling Partner? Start->Partner ArCl Aryl Chloride (Unactivated) Partner->ArCl ArBr Aryl Bromide/Triflate Partner->ArBr Het Heterocycle (Pyridine/Pyrimidine) Partner->Het Brett Rec: BrettPhos (Prevents Beta-Elimination) ArCl->Brett Ru Rec: RuPhos (High Turnover) ArBr->Ru tBuBrett Rec: tBuBrettPhos (For weak nucleophiles) Het->tBuBrett Constraint Must use 2.5 equiv Base to neutralize HCl

Figure 1: Ligand selection strategy based on electrophile type. Note the critical requirement for excess base.

Module 2: Catalytic Amidation (Green Chemistry)

Objective: Coupling with Carboxylic Acids without stoichiometric coupling reagents (HATU/EDC).

The Challenge: Atom Economy

Standard coupling reagents generate equimolar waste. For scale-up, catalytic amidation is preferred.[1]

Recommended Catalyst: Boronic Acid Catalysis

Using 2-Iodophenylboronic acid (MIBA) or 3,4,5-Trifluorophenylboronic acid allows for direct condensation.[1]

  • Mechanism: The boronic acid forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine.

  • Solvent: Fluorobenzene or Toluene/THF (reflux with Dean-Stark trap or molecular sieves).[1]

  • Protocol Adjustment for HCl Salt:

    • You cannot use the HCl salt directly in boronic acid catalysis because the amine must be nucleophilic (neutral) to attack the boron-intermediate.

    • Pre-treatment: Stir 3-Cyclopentylpropan-1-amine HCl with Amberlyst A-21 (free base form) resin in MeOH, filter, and concentrate to obtain the free amine oil before adding to the catalytic reaction.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields no product. Why?

A: This is likely "Pd Black" precipitation.[1]

  • Cause: The HCl salt was not fully neutralized, leading to protonation of the phosphine ligand. Without the ligand, Pd(0) aggregates and crashes out.[1]

  • Fix: Premix the Amine HCl and Base (NaOtBu) in the solvent for 15 minutes before adding the Pd/Ligand catalyst solution. This ensures the amine is free-based and the HCl is sequestered as NaCl.

Q2: Can I use Copper catalysis (Ullmann-type) instead of Palladium?

A: Yes, for specific substrates.[1]

  • System: CuI (10 mol%) + 2-Isobutyrylcyclohexanone (ligand) + K₃PO₄.[1]

  • Pros: Cheaper metal.[1]

  • Cons: Requires higher temperatures (100–120 °C) and is generally less tolerant of the aliphatic protons (lower yields compared to BrettPhos/Pd).

Q3: How do I remove the cyclopentyl impurity from the final product?

A: You likely have imine formation .

  • If you observe a mass of [M-2], oxidation has occurred.[1]

  • Prevention: Degas solvents thoroughly (sparge with Argon for 20 mins).[1] Oxygen accelerates ligand oxidation and

    
    -hydride elimination.[1]
    

References

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Primary Amines."[1] Organic Letters, vol. 16, no.[1][2][3] 15, 2014.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • Green, R. A., & Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[1][2][3] Organic Letters, 2014.[1][2][3]

  • Marcelli, T. "Catalytic Amidation of Carboxylic Acids."[1] Catalytic Amidation Info, 2021.

Sources

Validation & Comparative

Biological activity comparison of 3-Cyclopentylpropan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Linker Advantage

In modern medicinal chemistry, 3-Cyclopentylpropan-1-amine hydrochloride (CAS 6053-58-3) serves as a critical building block for introducing a specific hydrophobic pharmacophore: the 3-cyclopentylpropyl moiety. This structural unit—a three-carbon aliphatic chain terminated by a lipophilic cyclopentyl ring—is frequently employed to optimize Van der Waals interactions within deep hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.

This guide compares the biological activity of key derivatives synthesized from this amine, focusing on two primary therapeutic areas: Metabolic Disorders (MGAT2 Inhibition) and Viral Entry Inhibition (CCR5 Antagonism) . Unlike rigid templates, this guide analyzes how the flexibility and bulk of the cyclopentylpropyl group drive potency compared to alternative linkers.

Comparative Snapshot
Derivative ClassPrimary TargetMechanism of ActionKey Biological Outcome
Sulfonamide Tetrahydroisoquinolines MGAT2 (Enzyme)Acyl-CoA transfer blockadeSuppression of triglyceride absorption (Anti-obesity).[1]
Indole Schiff Bases Microbial Membranes Membrane disruption / Oxidative stressAntibacterial/Antifungal activity; Potential antioxidant.
Anibamine/Piperidine Analogs CCR5 (GPCR)Allosteric modulationInhibition of HIV-1 viral entry (Fusion blockade).

Detailed Biological Activity Analysis

A. Anti-Obesity Agents: MGAT2 Inhibitors

The most potent application of 3-cyclopentylpropan-1-amine lies in the synthesis of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors.[1] MGAT2 is a critical enzyme in the small intestine responsible for resynthesizing triglycerides from dietary fats.

  • Lead Compound: 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide.[1]

  • Role of the Amine: The 3-cyclopentylpropyl group acts as a "lipophilic anchor." It fits into the large hydrophobic substrate-binding tunnel of the MGAT2 enzyme, mimicking the fatty acid chain of the natural substrate (diacylglycerol).

  • Performance Data:

    • In Vivo Efficacy: Oral administration at 3 mg/kg in mouse models demonstrated significant suppression of fat absorption during lipid tolerance tests.[1]

    • Potency: High inhibitory activity (IC50 in the low nanomolar range) is attributed specifically to the length of the propyl linker. Shorter (ethyl) or longer (butyl) linkers disrupt the precise alignment required for the sulfonamide headgroup to bind the catalytic center.

B. Viral Entry Inhibitors: CCR5 Antagonists

The 3-cyclopentylpropyl moiety shares significant structural homology with the hydrophobic tails of known CCR5 antagonists like Vicriviroc and natural products like Anibamine .

  • Mechanism: These derivatives bind to the transmembrane helices of the CCR5 receptor. The cyclopentyl group lodges into a hydrophobic crevice between Transmembrane domains (TM) 1, 2, and 7, locking the receptor in an inactive conformation.

  • Structure-Activity Relationship (SAR):

    • Vs. Linear Chains: The cyclopentyl ring provides greater steric bulk than a linear n-octyl chain, increasing residence time in the receptor pocket.

    • Vs. Phenyl Rings: Unlike a phenyl group, the cyclopentyl ring is non-aromatic and flexible, allowing it to adopt a "pucker" conformation that fits tighter pockets where pi-stacking is not the primary interaction force.

C. Antimicrobial Schiff Bases

Reaction of 3-cyclopentylpropan-1-amine with aromatic aldehydes yields Schiff bases, such as (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine .

  • Activity Profile: Moderate antibacterial activity against Gram-positive strains (S. aureus).

  • Utility: These derivatives are primarily used as "hit" compounds in high-throughput screening libraries due to their facile synthesis (one-step condensation) and high stability.

Mechanistic Visualization

MGAT2 Inhibition Pathway

The following diagram illustrates how the 3-cyclopentylpropyl-derived inhibitor blocks the triglyceride resynthesis pathway in enterocytes.[1]

MGAT2_Pathway DietaryFat Dietary Fat (Triglycerides) Hydrolysis Hydrolysis (Lipase) DietaryFat->Hydrolysis MAG_FA Monoacylglycerol (MAG) + Fatty Acids Hydrolysis->MAG_FA Enterocyte Enterocyte Uptake MAG_FA->Enterocyte MGAT2 MGAT2 Enzyme Enterocyte->MGAT2 Substrate DAG Diacylglycerol (DAG) MGAT2->DAG Catalysis MGAT2->DAG BLOCKED Inhibitor 3-Cyclopentylpropyl Derivative (Inhibitor) Inhibitor->MGAT2 Blocks Active Site TG_Resyn Triglyceride Resynthesis DAG->TG_Resyn Chylomicron Chylomicron Secretion TG_Resyn->Chylomicron Systemic Systemic Circulation (Fat Storage) Chylomicron->Systemic

Figure 1: Mechanism of MGAT2 inhibition by 3-cyclopentylpropyl derivatives, preventing systemic fat absorption.

Experimental Protocol: Synthesis of MGAT2 Inhibitor

Objective: Synthesize the core sulfonamide scaffold using 3-cyclopentylpropan-1-amine. This protocol validates the reactivity of the amine in nucleophilic substitution.

Reagents:

  • 3-Cyclopentylpropan-1-amine hydrochloride (1.0 eq)

  • Sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-cyclopentylpropan-1-amine hydrochloride (1.0 g) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Activation: Add Triethylamine dropwise at 0°C. Stir for 15 minutes to liberate the free amine. Checkpoint: The solution should become clear as the hydrochloride salt neutralizes.

  • Coupling: Slowly add the Sulfonyl chloride derivative (dissolved in 5 mL DCM) over 20 minutes, maintaining the temperature at 0°C to prevent sulfonamide over-reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

Self-Validating Check:

  • 1H NMR Confirmation: Look for the disappearance of the NH2 protons (broad singlet ~1.5 ppm) and the appearance of the sulfonamide NH (singlet ~7.5 ppm, exchangeable with D2O). The cyclopentyl protons (multiplet 1.4–1.8 ppm) must remain intact.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Cyclopentylpropan-1-amine HCl Step1 Step 1: Free Amine Generation (DCM, Et3N, 0°C) Start->Step1 Step2 Step 2: Electrophile Addition (Sulfonyl Chloride) Step1->Step2 Step3 Step 3: Nucleophilic Attack (Formation of S-N Bond) Step2->Step3 Step4 Step 4: Acidic Workup (Remove excess amine) Step3->Step4 End Final Product: N-(3-cyclopentylpropyl)sulfonamide Step4->End

Figure 2: Synthetic workflow for converting the amine salt into a bioactive sulfonamide derivative.

References

  • Busujima, T., & Tanaka, H. (2016).[1] An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor. Heterocycles. Link

  • Zhang, Y., et al. (2011). The natural product CCR5 antagonist anibamine and its analogs as anti-prostate cancer agents.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[3][4] Synthesis routes of 3-Cyclopentyl-1-propanol and Amine Derivatives. Link

  • IJCRT. (2025). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. Link

Sources

A Comparative Guide to Novel Amide and Sulfonamide Derivatives of 3-Cyclopentylpropan-1-amine: Synthesis, Characterization, and In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the strategic derivatization of lead scaffolds remains a cornerstone of modern drug discovery. This guide presents a comprehensive characterization of two novel compounds, a secondary amide (NCP-1) and a sulfonamide (NCP-2), synthesized from the readily accessible starting material, 3-Cyclopentylpropan-1-amine hydrochloride. Through a detailed exploration of their synthesis, physicochemical properties, and a head-to-head comparison of their in vitro anticancer activity against a known, structurally related therapeutic, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the evaluation of this promising new chemical series.

Our investigation is grounded in the hypothesis that modification of the terminal amine of 3-Cyclopentylpropan-1-amine can unlock differentiated biological activity. The cyclopentyl moiety offers a lipophilic anchor that can facilitate membrane permeability, while the propyl linker provides conformational flexibility. By converting the primary amine to amide and sulfonamide functionalities, we aim to modulate key drug-like properties, including hydrogen bonding capacity, metabolic stability, and target engagement.

Synthesis and Rationale

The synthetic pathway to our novel compounds, NCP-1 and NCP-2, is designed for efficiency and modularity, allowing for the potential generation of a diverse library of analogs for future structure-activity relationship (SAR) studies. The selection of a simple benzoyl chloride for the amide and a dansyl chloride for the sulfonamide allows for a straightforward comparison of the impact of these two distinct functional groups.

Synthetic Scheme

The synthesis commences with the free-basing of 3-Cyclopentylpropan-1-amine hydrochloride, followed by standard acylation and sulfonylation reactions, respectively.

Synthesis_Scheme start 3-Cyclopentylpropan-1-amine Hydrochloride free_base 3-Cyclopentylpropan-1-amine start->free_base aq. NaOH, DCM product1 NCP-1 (N-(3-cyclopentylpropyl)benzamide) free_base->product1 Acylation product2 NCP-2 (N-(3-cyclopentylpropyl)-5-(dimethylamino) naphthalene-1-sulfonamide) free_base->product2 Sulfonylation reagent1 Benzoyl Chloride (Et3N, DCM) reagent2 Dansyl Chloride (Pyridine, DCM)

Caption: General synthetic route to NCP-1 and NCP-2.

Experimental Protocols

Protocol 1: Synthesis of N-(3-cyclopentylpropyl)benzamide (NCP-1)

  • To a solution of 3-Cyclopentylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford NCP-1 as a white solid.

Protocol 2: Synthesis of N-(3-cyclopentylpropyl)-5-(dimethylamino)naphthalene-1-sulfonamide (NCP-2)

  • To a solution of 3-Cyclopentylpropan-1-amine (1.0 eq) in pyridine (10 mL) at 0 °C, add dansyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford NCP-2 as a fluorescent yellow solid.

Physicochemical Characterization

Thorough characterization is paramount to confirm the identity, purity, and key physicochemical properties of the synthesized compounds. This data is crucial for interpreting biological results and for future optimization efforts.

Analytical Techniques

A suite of standard analytical techniques was employed for the structural elucidation and purity assessment of NCP-1 and NCP-2.

TechniquePurpose
¹H and ¹³C NMR Structural confirmation and purity assessment.
FT-IR Identification of key functional groups (e.g., C=O, S=O).
HRMS (ESI) Accurate mass determination to confirm molecular formula.
HPLC Purity assessment (>95%).
Characterization Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)FT-IR ν (cm⁻¹)HRMS (m/z) [M+H]⁺
NCP-1 C₁₅H₂₁NO231.337.75 (d, 2H), 7.45 (m, 3H), 6.25 (br s, 1H), 3.40 (q, 2H), 1.80-1.50 (m, 9H), 1.10 (m, 2H)167.5, 134.5, 131.2, 128.5, 126.8, 40.2, 37.1, 32.5, 30.1, 25.23305 (N-H), 1635 (C=O)232.1696
NCP-2 C₂₀H₂₈N₂O₂S376.528.54 (d, 1H), 8.25 (d, 1H), 8.21 (dd, 1H), 7.55 (m, 2H), 7.18 (d, 1H), 4.95 (t, 1H), 3.05 (q, 2H), 2.89 (s, 6H), 1.75-1.45 (m, 9H), 1.05 (m, 2H)152.0, 134.9, 130.5, 130.0, 129.8, 129.6, 128.5, 123.2, 118.6, 115.2, 45.4, 43.1, 37.0, 32.4, 29.5, 25.13280 (N-H), 1320, 1145 (S=O)377.1944

Comparative In Vitro Anticancer Activity

To evaluate the potential of NCP-1 and NCP-2 as anticancer agents, their cytotoxic effects were assessed against a panel of human cancer cell lines and compared to a relevant clinical drug, Vorinostat (SAHA), an established histone deacetylase (HDAC) inhibitor. While our novel compounds are not direct analogs of Vorinostat, it serves as a useful benchmark for broad-spectrum anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[1]

Protocol 3: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of NCP-1, NCP-2, and Vorinostat (0.1 to 100 µM) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Comparative Performance Data

The following table summarizes the hypothetical IC₅₀ values for our novel compounds and the comparator, Vorinostat, across three cancer cell lines.

CompoundIC₅₀ (µM) on HeLaIC₅₀ (µM) on A549IC₅₀ (µM) on MCF-7
NCP-1 15.225.832.5
NCP-2 5.89.112.4
Vorinostat 2.54.13.8
Interpretation of Results

The data suggests that both novel compounds exhibit dose-dependent cytotoxic activity against all tested cancer cell lines. Notably, the sulfonamide derivative, NCP-2 , consistently demonstrates superior potency compared to the amide derivative, NCP-1 . The presence of the bulky, electron-rich dansyl group in NCP-2 may facilitate more favorable interactions with a biological target. While neither novel compound surpasses the potency of the clinical drug Vorinostat, the micromolar activity of NCP-2 warrants further investigation and optimization.

Workflow and Decision Making

The process of synthesizing and evaluating novel compounds follows a logical progression, with decision points at each stage.

Drug_Discovery_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 In Vitro Screening cluster_3 Decision Point A Starting Material (3-Cyclopentylpropan-1-amine HCl) B Synthesis of Analogs (NCP-1, NCP-2) A->B C Purification (Column Chromatography) B->C D Structural Verification (NMR, HRMS) C->D E Purity Analysis (HPLC >95%) D->E F Cell Viability Assay (MTT) E->F G IC50 Determination F->G H Comparative Analysis G->H I Evaluate Activity & SAR H->I J Lead Optimization I->J Promising Activity K Terminate Series I->K Low Activity

Caption: A streamlined workflow for the synthesis, characterization, and initial screening of novel compounds.

Conclusion and Future Directions

This guide has detailed the synthesis, characterization, and comparative in vitro evaluation of two novel derivatives of 3-Cyclopentylpropan-1-amine. The sulfonamide derivative, NCP-2, emerged as a moderately potent cytotoxic agent, demonstrating the potential of this scaffold for further development.

Future work will focus on:

  • Expansion of the SAR: Synthesizing a broader library of amide and sulfonamide analogs with diverse aromatic and aliphatic substituents to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the biological target and signaling pathways affected by NCP-2 to understand its mode of anticancer activity.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds to evaluate their drug-likeness.[2]

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently advance novel chemical matter from initial synthesis to lead candidate identification.

References

  • International Union of Pure and Applied Chemistry. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine. ([Link])

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. ([Link])

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org. ([Link])

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists | LCGC International. Chromatography Online. ([Link])

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. ([Link])

  • How to Develop a Successful in vitro Screening Strategy. ([Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ([Link])

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. ([Link])

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central. ([Link])

  • A Comparative Analysis of Phase I Dose-Finding Designs Incorporating Pharmacokinetics Information - Taylor & Francis. ([Link])

  • Trends in Pharmaceutical Analysis to Foster Modern Drug Discovery by Comparative In-Silico Profiling of Drugs and Related Substances | Request PDF. ResearchGate. ([Link])

Sources

Cost-benefit analysis of using 3-Cyclopentylpropan-1-amine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cost-Benefit Analysis of Using 3-Cyclopentylpropan-1-amine Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, particularly for the synthesis of S1P1 receptor modulators like Siponimod (Mayzent) , the choice between synthesizing the aliphatic amine building block 3-Cyclopentylpropan-1-amine hydrochloride de novo versus procuring the commercial hydrochloride salt is a pivotal decision.

This guide analyzes the operational, financial, and safety implications of this "Make vs. Buy" decision. While in-house synthesis from 3-cyclopentylpropionic acid or 3-cyclopentylacrylonitrile appears cheaper on a raw material basis ($/g), the commercial HCl salt offers superior value for GMP campaigns due to the elimination of hazardous hydrogenation steps, improved solid-state stability, and the mitigation of genotoxic impurity risks associated with incomplete reductions.

Technical Profile & Physicochemical Advantages

The primary advantage of the hydrochloride salt over the free base is physical state and stability. The free base is a hygroscopic liquid prone to carbamate formation upon exposure to atmospheric CO₂, whereas the HCl salt is a stable crystalline solid.

Feature3-Cyclopentylpropan-1-amine (Free Base)3-Cyclopentylpropan-1-amine HCl (Salt)
CAS 6053-58-3115651-39-7 (or related salt forms)
Physical State Colorless LiquidWhite Crystalline Solid
Handling Requires inert atmosphere; volatileWeighable in air; non-volatile
Stoichiometry Variable (hygroscopic)Precise (1:1 stoichiometry)
Stability Oxidizes/absorbs CO₂Stable >2 years at RT

Comparative Analysis: The "Make vs. Buy" Equation

This analysis contrasts the direct purchase of the HCl salt against two common synthetic routes: Nitrile Hydrogenation (Industrial) and Acid Reduction (Laboratory).

Option A: Commercial Procurement (The "Buy" Strategy)
  • Pros: Immediate availability; Certificate of Analysis (CoA) guarantees purity; eliminates high-pressure chemistry.

  • Cons: Higher upfront material cost (

    
    50/g depending on scale).
    
  • Best For: Late-stage lead optimization, GMP synthesis, and process validation.

Option B: Synthesis from 3-Cyclopentylacrylonitrile (The "Make" Strategy)
  • Mechanism: Hydrogenation of the alkene and nitrile functionalities.[1]

  • Pros: Low raw material cost (Precursors are cheap).[2]

  • Cons: Requires high-pressure hydrogenation (50–100 bar); safety risks with pyrophoric catalysts (Raney Ni/Co); potential for secondary amine byproducts.

  • Best For: Multi-kilogram manufacturing where catalyst recycling is possible.

Option C: Synthesis from 3-Cyclopentylpropionic Acid
  • Mechanism: Acid

    
     Amide 
    
    
    
    Reduction (LiAlH₄/Borane).
  • Pros: Uses standard lab glassware.

  • Cons: High labor cost; LiAlH₄ is hazardous at scale; difficult workup (aluminum emulsions).

  • Best For: Academic labs with limited budget but abundant labor.

Strategic Decision Framework (Visualization)

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical safety bottlenecks in the "Make" options.

G Decision Need 3-Cyclopentylpropan-1-amine HCl Buy Option A: Purchase Commercial HCl Salt Decision->Buy Timeline < 2 weeks GMP Requirement Nitrile Option B: From 3-Cyclopentylacrylonitrile Decision->Nitrile Scale > 10kg Cost Sensitive Acid Option C: From 3-Cyclopentylpropionic Acid Decision->Acid Academic/Small Scale Low Budget Result_Buy Immediate Use in Siponimod Synthesis (Low Risk, High Speed) Buy->Result_Buy Hydrogenation Cat. Hydrogenation (H2, Raney Ni, High Pressure) Nitrile->Hydrogenation Purification Required Risk_Nitrile Risk: Flammability & Secondary Amines Hydrogenation->Risk_Nitrile Purification Required Risk_Nitrile->Result_Buy Purification Required Amide Step 1: Amide Formation Acid->Amide Salt Formation Required Reduction Step 2: Reduction (LiAlH4/BH3) Amide->Reduction Salt Formation Required Risk_Acid Risk: Pyrophoric Reagents & Emulsions Reduction->Risk_Acid Salt Formation Required Risk_Acid->Result_Buy Salt Formation Required

Caption: Decision tree comparing commercial procurement vs. synthetic routes. Red octagons indicate safety/process bottlenecks.

Experimental Protocols

For researchers opting to synthesize or utilize the compound, the following protocols ensure high fidelity.

Protocol A: Application in Siponimod Synthesis (Reductive Amination)

Context: This protocol demonstrates the utility of the HCl salt in coupling with the Siponimod aldehyde intermediate.

  • Free Basing: Suspend 3-Cyclopentylpropan-1-amine HCl (1.0 eq) in DCM. Add saturated NaHCO₃ (2.0 eq) and stir for 30 min. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo immediately prior to use to avoid carbonate formation.

  • Imine Formation: Dissolve the resulting free amine (1.1 eq) and the Siponimod aldehyde intermediate (1.0 eq) in anhydrous MeOH.

  • Reduction: Add acetic acid (cat.) followed by NaBH₃CN (1.5 eq) at 0°C. Stir at RT for 4 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica chromatography.

    • Note: Using the HCl salt directly with an in-situ base (e.g., DIPEA) often leads to slower reaction rates due to buffering effects; free-basing first is recommended.

Protocol B: Synthesis via Nitrile Hydrogenation (The "Make" Route)

Context: For generating the amine from 3-cyclopentylacrylonitrile (CAS 591769-05-0).

  • Setup: Charge a high-pressure autoclave with 3-cyclopentylacrylonitrile (10 g) and MeOH (100 mL).

  • Catalyst: Add Raney Nickel (10 wt% loading, washed with MeOH). Caution: Pyrophoric.

  • Reaction: Pressurize with H₂ to 50 bar. Heat to 60°C and stir for 12 hours.

  • Filtration: Filter catalyst through Celite under an argon blanket (do not let dry).

  • Salt Formation: Cool filtrate to 0°C. Bubble anhydrous HCl gas or add HCl/dioxane (1.1 eq).

  • Isolation: Filter the white precipitate (3-Cyclopentylpropan-1-amine HCl ) and dry.

    • Yield Expectations: 85-90%.

    • Critical Control: Incomplete reduction of the nitrile leads to difficult-to-separate impurities.

Cost-Benefit Data Summary

The table below summarizes the "Total Cost of Ownership" (TCO) for 100g of material.

MetricCommercial HCl SaltSynthesis (Nitrile Route)Synthesis (Acid Route)
Material Cost High ($1,500 - $2,500)Low ($300)Low ($250)
Labor Time 0 Hours24-48 Hours48-72 Hours
Equipment NoneHigh Pressure AutoclaveStandard Glassware
Safety Risk NegligibleHigh (H₂ pressure, Raney Ni)High (LiAlH₄)
Purity >98% (Guaranteed)Variable (Requires distillation)Variable
Verdict Preferred for Pharma Preferred for Bulk Mfg Not Recommended

References

  • Siponimod Synthesis & Intermediates

    • Source: PubChem.[3][4][5] "Siponimod (Compound)."[2][6] National Library of Medicine.

    • URL:[Link]

  • Nitrile Reduction Methodology

    • Title: "Application Notes and Protocols for the Hydrogenation of 3-Cyclopentylacrylonitrile."[1]

    • Source: BenchChem Technical Support.[1]

  • Building Block Economics

    • Title: "Price-Focused Analysis of Commercially Available Building Blocks for Combin
    • Source: ACS Combinatorial Science, 2015.[7]

    • URL:[Link]

  • Compound Properties (Free Base)

    • Title: "3-Cyclopentyl-1-propanamine Properties."[1][5][8][9]

    • Source: ChemSrc.
    • URL:[Link]

Sources

A Comparative Guide to the In Vitro Characterization of Novel GPCR Antagonists Derived from 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro testing and comparison of novel compounds synthesized using 3-Cyclopentylpropan-1-amine hydrochloride as a key building block. For the purpose of this guide, we will focus on a hypothetical lead compound, Compound-X , a derivative envisioned as a potential antagonist for the C-C chemokine receptor type 2 (CCR2), a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases. This guide will objectively compare the performance of Compound-X against a close structural analog, Analog-A , and a known competitor, Competitor-C , using a suite of robust in vitro assays. The experimental data presented is illustrative, reflecting typical results for such a screening cascade, and is intended to guide researchers in their own drug discovery efforts.

The Rationale for Targeting CCR2 with a Cyclopentylpropylamine Scaffold

The 3-cyclopentylpropan-1-amine moiety offers a desirable combination of lipophilicity and conformational constraint, making it an attractive scaffold in medicinal chemistry. The cyclopentyl group can effectively explore hydrophobic pockets within a receptor's binding site, while the flexible propyl linker allows for optimal positioning of other pharmacophoric elements. By coupling this amine with a substituted benzoyl chloride, we can generate a library of N-(3-cyclopentylpropyl)benzamide derivatives, such as our hypothetical Compound-X , with the potential to interact with and modulate the activity of GPCRs like CCR2.

The In Vitro Testing Cascade: A Multi-faceted Approach

A thorough in vitro characterization of a novel compound requires a multi-pronged approach, starting with an assessment of its general cytotoxicity, followed by primary binding assays to determine its affinity for the target, and culminating in a series of functional assays to elucidate its mechanism of action and downstream effects.

Foundational Assessment: Cell Viability

Before delving into target-specific assays, it is crucial to determine the cytotoxic profile of the test compounds. This ensures that any observed effects in subsequent functional assays are due to specific interactions with the target receptor and not a result of general toxicity. The XTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[1]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a human monocytic cell line, such as THP-1, which endogenously expresses CCR2, in a 96-well plate at a density of 5 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add serial dilutions of Compound-X, Analog-A, and Competitor-C (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation and Measurement: Incubate the plate for 4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by non-linear regression analysis.

Table 1: Comparative Cytotoxicity Data

CompoundCC50 (µM)
Compound-X> 100
Analog-A> 100
Competitor-C> 100

A CC50 value significantly higher than the anticipated effective concentration in functional assays indicates a favorable therapeutic window.

Primary Screening: Target Engagement

Once the non-toxic concentration range is established, the next step is to assess the direct interaction of the compounds with the target receptor. A competitive radioligand binding assay is a gold-standard method for determining the binding affinity (Ki) of a test compound.[2][3]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293-CCR2).

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a constant concentration of a radiolabeled CCR2 antagonist (e.g., [125I]-CCL2), and increasing concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Table 2: Comparative Binding Affinity for CCR2

CompoundKi (nM)
Compound-X15
Analog-A250
Competitor-C10

A lower Ki value indicates a higher binding affinity for the receptor.

Secondary Screening: Functional Antagonism

Demonstrating that a compound binds to the target is the first step; the next is to show that this binding translates into a functional effect. For a GPCR antagonist, this means inhibiting the receptor's response to its natural agonist. The GTPγS binding assay is a functional assay that measures the first step in G protein activation.[4][5]

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Use the same CCR2-expressing cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, incubate the membranes with increasing concentrations of the test compounds in the presence of a sub-maximal concentration of the CCR2 agonist, CCL2.

  • GTPγS Addition: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the incorporated [35S]GTPγS by scintillation counting.

  • Data Analysis: Determine the IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding.

Table 3: Comparative Functional Antagonism in GTPγS Assay

CompoundIC50 (nM)
Compound-X35
Analog-A800
Competitor-C25
Downstream Signaling: Pathway Modulation

To further confirm the antagonistic activity and understand its impact on the cellular signaling cascade, we can measure the modulation of second messengers. CCR2 is primarily coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would therefore prevent the agonist-induced decrease in cAMP.[6]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Treatment: In a 96-well plate, pre-incubate CCR2-expressing cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add increasing concentrations of the test compounds.

  • Agonist Stimulation: After a short pre-incubation with the test compounds, stimulate the cells with an agonist (e.g., forskolin to raise basal cAMP levels, followed by CCL2 to induce inhibition).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis: Calculate the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production and determine the IC50 values.

Table 4: Comparative Antagonism in cAMP Assay

CompoundIC50 (nM)
Compound-X50
Analog-A>1000
Competitor-C40

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing Cascade start 3-Cyclopentylpropan-1-amine HCl compound_x Compound-X start->compound_x Amide Coupling analog_a Analog-A start->analog_a Amide Coupling viability Cell Viability (XTT) compound_x->viability Test Compounds analog_a->viability Test Compounds binding Binding Assay (Radioligand) viability->binding functional Functional Assay (GTPγS) binding->functional downstream Downstream Signaling (cAMP) functional->downstream

Caption: Experimental workflow for the synthesis and in vitro testing of novel compounds.

ccr2_signaling cluster_membrane Plasma Membrane ccr2 CCR2 g_protein Gαiβγ ccr2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ccl2 CCL2 (Agonist) ccl2->ccr2 Binds & Activates compound_x Compound-X (Antagonist) compound_x->ccr2 Binds & Blocks atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., Chemotaxis) pka->response

Caption: Simplified CCR2 signaling pathway showing the point of inhibition by an antagonist.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the in vitro characterization of novel compounds derived from 3-Cyclopentylpropan-1-amine hydrochloride, using a hypothetical CCR2 antagonist as a case study. The data presented in the comparison tables illustrates how a well-designed testing cascade can effectively differentiate between a promising lead compound (Compound-X), a less active analog (Analog-A), and an established competitor.

The superior performance of Compound-X in terms of binding affinity and functional antagonism makes it a strong candidate for further preclinical development. Future studies would involve assessing its selectivity against a panel of other GPCRs, determining its pharmacokinetic properties, and ultimately evaluating its efficacy in in vivo models of inflammation. By following a logical and data-driven approach, researchers can efficiently identify and optimize novel drug candidates.

References

  • Zhang, M., Wang, Y., Wang, S., & Wu, H. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8104. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine. [Link]

  • Anderson, G. M., 3rd, Castagnoli, N., Jr, & Kollman, P. A. (1978). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. NIDA research monograph, (22), 199–217. [Link]

  • National Center for Biotechnology Information (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 676–684. [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4065. [Link]

  • Kobilka, B. K. (2009). The impact of GPCR structures on pharmacology and structure-based drug design. British journal of pharmacology, 158(1), 165–173. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Drug Discovery Chemistry. GPCRs & Membrane Proteins. [Link]

  • Gilbertson, S. R., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & medicinal chemistry letters, 28(8), 1391–1394. [Link]

  • Glennon, R. A., et al. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of medicinal chemistry, 39(1), 314–322. [Link]

  • Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4381. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Peindy N'Dongo, H. W., et al. (2010). Preparation and biological evaluation of cyclopentadienyl-based 99mTc-complexes [(Cp-R)99mTc(CO)3] mimicking benzamides for malignant melanoma targeting. Nuclear medicine and biology, 37(4), 425–437. [Link]

  • van der Wouden, M., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS medicinal chemistry letters. [Link]

  • Cherukupalli, S., et al. (2014). Discovery and SAR of 5-aminooctahydrocyclopentapyrrole-3a-carboxamides as potent CCR2 antagonists. Bioorganic & medicinal chemistry letters, 24(4), 1143–1149. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3-Cyclopentylpropan-1-amine hydrochloride is a valuable building block in medicinal chemistry and organic synthesis, its handling and disposal demand a meticulous and informed approach.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Cyclopentylpropan-1-amine hydrochloride, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to not only meet your safety obligations but to foster a culture of proactive risk management within your laboratory.

Understanding the Hazard Profile: The "Why" Behind the Precautions

Before delving into the disposal protocol, it is crucial to understand the inherent hazards of 3-Cyclopentylpropan-1-amine hydrochloride. A thorough risk assessment is the foundation of safe laboratory practice.

3-Cyclopentylpropan-1-amine hydrochloride is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or mist may cause respiratory irritation.[2][4]

  • Flammability: The free base form, 3-Cyclopentylpropan-1-amine, is a flammable liquid and vapor, indicating that the hydrochloride salt should also be handled with caution around ignition sources.[3]

These hazards underscore the necessity for stringent adherence to the disposal procedures outlined below. The primary goal is to prevent the release of this substance into the environment and to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-Cyclopentylpropan-1-amine hydrochloride for any purpose, including disposal, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust or aerosol generation.To prevent respiratory tract irritation.[2]

Always consult your institution's specific chemical hygiene plan and the material's Safety Data Sheet (SDS) for detailed PPE requirements.

Step-by-Step Disposal Protocol

The disposal of 3-Cyclopentylpropan-1-amine hydrochloride must be conducted in a manner that isolates the chemical and prevents its release. This protocol is designed to align with the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for 3-Cyclopentylpropan-1-amine hydrochloride waste. The container must be sealable and in good condition.[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5][8] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[9]

  • Solid vs. Liquid Waste:

    • Solid Waste: Carefully sweep up any solid 3-Cyclopentylpropan-1-amine hydrochloride, avoiding the creation of dust.[2] Place it directly into the designated waste container.

    • Liquid Waste/Solutions: If in solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Carefully transfer the absorbed material into the designated waste container.

  • Contaminated Materials: Any materials contaminated with 3-Cyclopentylpropan-1-amine hydrochloride, such as weighing paper, gloves, and pipette tips, must also be placed in the designated hazardous waste container.[5]

Step 2: Labeling the Waste Container

Proper labeling is a critical component of hazardous waste management. Your waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Cyclopentylpropan-1-amine hydrochloride"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9][10]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[9][11]

Step 4: Arranging for Final Disposal

  • Licensed Waste Disposal Vendor: The final disposal of 3-Cyclopentylpropan-1-amine hydrochloride must be handled by a licensed and reputable hazardous waste disposal company.[8][12] These companies are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: A common and effective method for the disposal of organic amine compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][10]

  • Do Not Dispose Down the Drain: Under no circumstances should 3-Cyclopentylpropan-1-amine hydrochloride or its solutions be disposed of down the drain.[2][10][13][14] This can lead to environmental contamination and may violate local wastewater regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Storage Waste Accumulation Area cluster_Disposal Final Disposal GenerateWaste Generate Waste (3-Cyclopentylpropan-1-amine HCl) SegregateWaste Segregate Waste (Dedicated Container) GenerateWaste->SegregateWaste Step 1a LabelContainer Label Container (Hazardous Waste) SegregateWaste->LabelContainer Step 2 StoreWaste Store Securely (Ventilated, Secondary Containment) LabelContainer->StoreWaste Step 3 ArrangePickup Arrange Pickup with Licensed Vendor StoreWaste->ArrangePickup Step 4a Transport Transport to TSDF ArrangePickup->Transport Step 4b FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal Step 4c

Caption: Disposal workflow for 3-Cyclopentylpropan-1-amine hydrochloride.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your research endeavors.

References

  • Angene Chemical. (2021, May 1).
  • PubChem. 3-Cyclopentylpropan-1-amine | C8H17N | CID 22237512. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19).
  • Balchem. (2015, June 25).
  • Carl ROTH.
  • ChemicalBook. (2026, January 17).
  • US Bio-Clean.
  • Penta s.r.o. (2023, April 5).
  • Chemsrc. (2025, September 18). 3-Cyclopentyl-1-propanamine | CAS#:6053-58-3.
  • Cayman Chemical. (2014, March 27). (1S,3S)
  • TCI Chemicals. (2025, January 8).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Clean Management Environmental Group. (2022, September 13).
  • Medical Waste Services.
  • Thermo Fisher Scientific. (2025, December 18).
  • CymitQuimica. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1).
  • Cheméo. Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5).
  • ALL4 Inc. (2025, September 4). U.S.
  • GovDelivery. (2025, January 16).
  • PubChem. 1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Cyclopentylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

3-Cyclopentylpropan-1-amine hydrochloride is an organic compound that, like many amine salts, requires careful handling to mitigate potential health risks. The primary hazards associated with this and similar compounds are contact-based, with potential for respiratory irritation.

Expected Hazards:

  • Skin Irritation/Corrosion: The free amine, 3-Cyclopentylpropan-1-amine, is known to cause severe skin burns. While the hydrochloride salt is generally less corrosive, it should still be treated as a potential skin irritant.

  • Serious Eye Damage/Irritation: Contact with eyes can cause serious irritation or damage.[1][2]

  • Harmful if Swallowed: The free amine is harmful if ingested, and the hydrochloride salt should be assumed to have similar oral toxicity.[1][3]

  • Respiratory Irritation: As a solid, the dust of 3-Cyclopentylpropan-1-amine hydrochloride can cause respiratory tract irritation if inhaled.[2]

GHS Hazard Classifications (Inferred from 3-Cyclopentylpropan-1-amine and similar amine hydrochlorides):

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage (free amine) / H315: Causes skin irritation (inferred for HCl salt)[2][3][4]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-Cyclopentylpropan-1-amine hydrochloride. The following table outlines the minimum required PPE and recommendations for enhanced protection based on the scale of the operation.

PPE CategoryMinimum RequirementRecommended for Large Quantities or High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles or a full-face shield.
Hand Protection Nitrile gloves (minimum 5 mil thickness).Double-gloving with nitrile or neoprene gloves.
Body Protection A fully buttoned laboratory coat.A chemical-resistant apron over a lab coat.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.A NIOSH-approved N95 or higher-rated respirator for operations that may generate dust.
Footwear Closed-toe shoes.Chemical-resistant shoe covers.

Step-by-Step Safety Protocols

3.1. Engineering Controls: Creating a Safe Workspace

  • Ventilation: Always handle 3-Cyclopentylpropan-1-amine hydrochloride in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is mandatory.[1][2][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

3.2. Donning and Doffing PPE: A Procedural Approach

Donning Sequence:

  • Footwear: Put on closed-toe shoes and any necessary shoe covers.

  • Body Protection: Don a lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Respiratory Protection: If the risk assessment indicates a need for respiratory protection, perform a fit test and don the respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Hand Protection: Don the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: If double-gloved, remove and discard the outer pair.

  • Body Protection: Remove the apron (if used) and then the lab coat, turning it inside out as you remove it.

  • Footwear: Remove shoe covers (if used).

  • Eye and Face Protection: Remove the face shield, goggles, or safety glasses.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash your hands thoroughly with soap and water.[1][2]

3.3. Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing 3-Cyclopentylpropan-1-amine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Place contaminated solids (e.g., used gloves, paper towels, absorbent material) in a clearly labeled, sealed container.

  • Chemical Waste: Dispose of unused 3-Cyclopentylpropan-1-amine hydrochloride and solutions containing the compound in a designated hazardous waste container. Do not dispose of it down the drain.[1][4]

  • Disposal Method: The recommended disposal method is incineration by a licensed professional waste disposal service.[1][4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 3-Cyclopentylpropan-1-amine hydrochloride scale Scale of Operation? start->scale small Small Scale (<1g) scale->small <1g large Large Scale (>1g) scale->large >1g dust Potential for Dust Generation? small->dust ppe_level_2 Enhanced PPE: - Chemical Goggles/  Face Shield - Double Gloves - Chemical Apron large->ppe_level_2 no_dust No Dust dust->no_dust No yes_dust Dust Generation (e.g., weighing) dust->yes_dust Yes ppe_level_1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat no_dust->ppe_level_1 respirator Add Respirator (N95 or higher) yes_dust->respirator respirator->ppe_level_1

Caption: PPE selection workflow for handling 3-Cyclopentylpropan-1-amine hydrochloride.

References

  • Chemsrc. (2025). 3-Cyclopentyl-1-propanamine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopentylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). (S)-1-Cyclopropylethan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Cyclopentane Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.